molecular formula C25H28N2O7 B554335 Z-Tyr(tBu)-OSu CAS No. 10068-67-4

Z-Tyr(tBu)-OSu

Katalognummer: B554335
CAS-Nummer: 10068-67-4
Molekulargewicht: 468,49 g/mole
InChI-Schlüssel: UQLJTOVTUWDKCW-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Z-Tyr(tBu)-OSu, also known as Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, is a protected amino acid derivative extensively used in chemical biology and pharmaceutical research. With the CAS Number 10068-67-4, this compound serves as a crucial building block for the controlled synthesis of peptides, facilitating the incorporation of tyrosine residues while preventing unwanted side reactions. [1] [7] The compound features two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function and the acid-labile tert-butyl (tBu) group on the tyrosine phenolic side chain. [9] Its mechanism of action is defined by the reactive N-hydroxysuccinimide (OSu) ester, which enables efficient, room-temperature coupling with the primary amines of other amino acids or biomolecules to form stable amide bonds, a fundamental reaction in peptide synthesis. [7] this compound is widely utilized in solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation for constructing complex peptides. [6] Its applications extend to drug development, where it is used to create prodrugs and enhance the bioavailability of therapeutic agents, and to bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other molecules for targeted drug delivery systems and diagnostic assays. [7] Researchers also employ this compound in neuroscience studies due to the structural role of tyrosine in neurotransmitters. [7] The molecular formula of this compound is C 25 H 28 N 2 O 7 and it has a molecular weight of 468.5 g/mol. [1] [7] It typically appears as a white to off-white powder with a melting point of 118°C to 126°C and should be stored sealed in a dry environment at 2-8°C to maintain stability. [1] [7] For safe handling, always refer to the corresponding Safety Data Sheet (SDS). [3] WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. [7]

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJTOVTUWDKCW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560649
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10068-67-4
Record name Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10068-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Z-Tyr(tBu)-OSu: Chemical Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Z-Tyr(tBu)-OSu in Peptide Chemistry

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This compound, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, stands as a cornerstone building block for the incorporation of a protected tyrosine residue into a growing peptide chain. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this versatile reagent, offering field-proven insights for researchers and professionals in drug development and peptide chemistry.

The strategic utility of this compound lies in its orthogonal protecting group strategy. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (tBu) group safeguards the phenolic hydroxyl function of the tyrosine side chain. The N-hydroxysuccinimide (OSu) ester provides a pre-activated carboxyl group, facilitating efficient peptide bond formation. This combination of protecting groups and activation makes this compound a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS), particularly in synthetic strategies where Fmoc or Boc chemistries may be less suitable or when a specific deprotection scheme is desired.

I. Chemical Structure and Physicochemical Properties

The unique trifecta of the Z, tBu, and OSu moieties endows this compound with a distinct set of chemical and physical properties that are fundamental to its application in peptide synthesis.

Molecular Structure

The chemical structure of this compound is characterized by a central L-tyrosine core with its three functional groups—the α-amino group, the phenolic hydroxyl group, and the carboxylic acid—all strategically modified.

Caption: Chemical structure of this compound.

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 10068-67-4[1][2]
Molecular Formula C₂₅H₂₈N₂O₇[2][3]
Molecular Weight 468.5 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 118-126 °C[2]
Solubility Soluble in common organic solvents such as DMF, DCM, and NMP.[4][5][6]
Storage Conditions 2-8°C, sealed in a dry environment.[2]

II. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Z-Tyr(tBu)-OH. The key is the activation of the carboxylic acid group to form the N-hydroxysuccinimide ester.

Synthetic Workflow

Synthesis_of_this compound start Z-Tyr(tBu)-OH reaction Esterification Reaction (0°C to Room Temperature) start->reaction reagents N-Hydroxysuccinimide (NHS) Dicyclohexylcarbodiimide (DCC) reagents->reaction solvent Anhydrous Dioxane or THF solvent->reaction filtration Filtration to remove Dicyclohexylurea (DCU) byproduct reaction->filtration product This compound filtration->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-hydroxysuccinimide esters of Z-protected amino acids.[7]

Materials:

  • Z-Tyr(tBu)-OH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Z-Tyr(tBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or THF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Coupling Reagent: Add a solution of DCC (1.1 equivalents) in anhydrous dioxane or THF dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Remove the DCU precipitate by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

III. Application in Solid-Phase Peptide Synthesis (SPPS)

While the Z-group is traditionally associated with solution-phase synthesis due to its removal by catalytic hydrogenation, this compound can be effectively utilized in SPPS, particularly when a final deprotection with strong acid is compatible with the overall synthetic strategy.[7][8][9]

SPPS Workflow using this compound

SPPS_Workflow cluster_cycle Iterative Coupling Cycle deprotection N-terminal Deprotection (e.g., TFA for Boc-SPPS) washing1 Washing (DCM, DMF) deprotection->washing1 coupling Coupling with this compound washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 washing2->deprotection final_cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) washing2->final_cleavage resin Resin Support (e.g., Wang, Rink Amide) resin->deprotection purification Purification (HPLC) final_cleavage->purification

Caption: General SPPS workflow incorporating this compound.

Detailed Experimental Protocol: SPPS using this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Wang resin, incorporating a this compound residue.

Materials:

  • Wang resin pre-loaded with the first amino acid

  • This compound

  • Other required protected amino acids (e.g., Boc- or Fmoc-protected)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF for Fmoc; TFA/DCM for Boc)

  • Coupling reagents (if not using the OSu ester directly)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for 30-60 minutes.[10]

  • N-terminal Deprotection:

    • For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 15-20 minutes.

    • For Boc-SPPS: Treat the resin with a solution of TFA in DCM (e.g., 25-50%) for 1-2 minutes, drain, and repeat for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove deprotection reagents and byproducts.

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents relative to resin loading) in DMF.

    • Add the solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours or until a negative Kaiser test is obtained.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.[11][12]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[10]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Potential Side Reactions and Mitigation Strategies

While this compound is a robust reagent, awareness of potential side reactions is crucial for ensuring high purity of the final peptide product.

  • Racemization: As with any activated amino acid, there is a risk of racemization at the α-carbon during coupling. To minimize this, it is advisable to avoid prolonged pre-activation times and the use of strong, sterically unhindered bases.[13][14][15]

  • Hydrolysis of the OSu Ester: N-hydroxysuccinimide esters are susceptible to hydrolysis, especially in the presence of moisture. It is imperative to use anhydrous solvents and store the reagent in a desiccated environment.

  • Side-chain Alkylation: During the final TFA cleavage, the tert-butyl cation generated from the tBu protecting group can reattach to nucleophilic residues, particularly the tyrosine ring, leading to the formation of tert-butyl adducts. The inclusion of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is essential to quench these reactive cations.[16][17]

  • Incomplete Z-group Cleavage: While not a side reaction of the coupling step, it is important to note that the Z-group is typically removed by catalytic hydrogenation, which is not compatible with SPPS. If the final peptide requires a free N-terminus, an alternative N-α-protecting group should be used for the final coupling step, or the Z-protected peptide can be cleaved from the resin and deprotected in solution.

V. Conclusion and Future Perspectives

This compound remains a highly valuable and versatile tool in the arsenal of the peptide chemist. Its unique combination of a stable N-α-Z-protecting group, a robust tBu side-chain protection, and a pre-activated OSu ester makes it an excellent choice for specific applications in both solution-phase and solid-phase peptide synthesis. A thorough understanding of its chemical properties, synthetic route, and potential side reactions, as outlined in this guide, empowers researchers to leverage its full potential in the synthesis of complex and biologically active peptides. As the field of peptide-based therapeutics continues to expand, the strategic application of well-characterized building blocks like this compound will undoubtedly play a pivotal role in advancing drug discovery and development.

VI. References

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Howl, J. (Ed.). (2005). Peptide Synthesis and Applications. Humana Press.

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). A new mild cleavage of peptides from Rink amide resin. Journal of Peptide Science, 12(4), 227-232.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.

  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • Bio-fount. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Z-Tyr-OSu. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Z-L-Tyr(tBu)-OSu: A Cornerstone for Peptide Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine-N-hydroxysuccinimide ester (Z-L-Tyr(tBu)-OSu). This activated amino acid derivative is a critical building block in solution-phase and solid-phase peptide synthesis, prized for its orthogonal protecting group strategy that enables the selective deprotection of the N-terminus and the tyrosine side chain. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deep dive into the chemical principles, strategic considerations, and practical execution of this multi-step synthesis. Every step is substantiated with mechanistic insights and references to authoritative literature, ensuring a self-validating and reproducible methodology.

Introduction: The Strategic Importance of Z-L-Tyr(tBu)-OSu in Peptide Synthesis

The art of peptide synthesis lies in the controlled, sequential assembly of amino acids. This necessitates a robust strategy of temporary and permanent protecting groups to prevent unwanted side reactions. Z-L-Tyr(tBu)-OSu is an exemplar of this strategic design. The benzyloxycarbonyl (Z) group offers temporary protection of the α-amino group, which can be selectively removed under conditions that leave the side-chain protection intact.[1][2] Conversely, the tert-butyl (tBu) ether safeguarding the phenolic hydroxyl group of tyrosine is stable to the conditions used for Z-group removal but can be cleaved under acidic conditions, a strategy known as orthogonal protection.[3][4] The N-hydroxysuccinimide (OSu) ester serves as an activating group for the carboxyl terminus, facilitating efficient peptide bond formation.[5]

This guide will delineate a reliable synthetic route to Z-L-Tyr(tBu)-OSu, commencing from the commercially available L-tyrosine. The pathway is dissected into three core transformations:

  • N-α-Protection: Introduction of the benzyloxycarbonyl (Z) group.

  • O-Side Chain Protection: Tert-butylation of the phenolic hydroxyl group.

  • C-Terminus Activation: Conversion of the carboxylic acid to an N-hydroxysuccinimide (OSu) ester.

The Synthetic Pathway: A Step-by-Step Elucidation

The overall synthetic scheme is presented below, followed by a detailed exploration of each transformation.

Synthesis_Pathway L_Tyrosine L-Tyrosine Z_Tyr_OH Z-L-Tyr-OH L_Tyrosine->Z_Tyr_OH   Benzyl Chloroformate (Z-Cl),   Base (e.g., Na2CO3),   Schotten-Baumann Conditions    Z_Tyr_tBu_OH Z-L-Tyr(tBu)-OH Z_Tyr_OH->Z_Tyr_tBu_OH   Isobutylene,   Acid Catalyst (e.g., H2SO4)    Z_Tyr_tBu_OSu Z-L-Tyr(tBu)-OSu Z_Tyr_tBu_OH->Z_Tyr_tBu_OSu   N-Hydroxysuccinimide (NHS),   Dicyclohexylcarbodiimide (DCC)   

Caption: Overall synthetic workflow for Z-L-Tyr(tBu)-OSu from L-Tyrosine.

Step 1: N-α-Benzyloxycarbonyl (Z) Protection of L-Tyrosine

The initial step involves the protection of the α-amino group of L-tyrosine with the benzyloxycarbonyl (Z) group. This is typically achieved under Schotten-Baumann conditions, where the amino acid is dissolved in a basic aqueous solution and reacted with benzyl chloroformate (Z-Cl).[1]

Mechanism: The base deprotonates the amino group, increasing its nucleophilicity. The resulting free amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate in a nucleophilic acyl substitution reaction, leading to the formation of the stable carbamate linkage.

Experimental Protocol: Synthesis of Z-L-Tyr-OH

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Addition of Z-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of Z-L-Tyr-OH will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: O-tert-Butylation of Z-L-Tyr-OH

The phenolic hydroxyl group of the tyrosine side chain is protected as a tert-butyl ether. This is a crucial step for preventing side reactions such as O-acylation during subsequent peptide coupling steps.[3] The tert-butylation is generally achieved by reacting Z-L-Tyr-OH with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.[6]

Mechanism: The acid catalyst protonates the isobutylene, generating a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic phenolic oxygen of Z-L-Tyr-OH to form the tert-butyl ether.

Experimental Protocol: Synthesis of Z-L-Tyr(tBu)-OH

  • Dissolution: Dissolve Z-L-Tyr-OH (1.0 equivalent) in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction with Isobutylene: Cool the solution and add condensed isobutylene. The reaction is typically performed in a sealed pressure vessel and stirred at room temperature for several days. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the excess isobutylene. Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: N-Hydroxysuccinimide (OSu) Ester Formation

The final step is the activation of the carboxyl group of Z-L-Tyr(tBu)-OH as an N-hydroxysuccinimide (OSu) ester. This is most commonly achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[5][7]

Mechanism of Carbodiimide-Mediated NHS Ester Formation:

  • Activation of the Carboxyl Group: The carboxylic acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[7][8]

  • Nucleophilic Attack by NHS: The N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.[9]

  • Formation of the NHS Ester and Byproduct: This results in the formation of the stable Z-L-Tyr(tBu)-OSu ester and the insoluble byproduct, dicyclohexylurea (DCU).[5]

NHS_Ester_Formation cluster_0 Mechanism of NHS Ester Formation Z_Tyr_tBu_OH Z-L-Tyr(tBu)-OH O_acylisourea O-Acylisourea Intermediate Z_Tyr_tBu_OH->O_acylisourea + DCC DCC DCC Z_Tyr_tBu_OSu Z-L-Tyr(tBu)-OSu O_acylisourea->Z_Tyr_tBu_OSu + NHS DCU DCU (byproduct) O_acylisourea->DCU NHS NHS

Caption: Mechanism of DCC/NHS mediated carboxyl activation.

Experimental Protocol: Synthesis of Z-L-Tyr(tBu)-OSu

  • Reagent Dissolution: In a round-bottom flask, dissolve Z-L-Tyr(tBu)-OH (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Byproduct Removal: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-L-Tyr(tBu)-OSu as a white solid.

Quantitative Data Summary

StepReactantsKey ReagentsMolar Ratio (Target:Reagent)SolventTemperature (°C)Typical Yield (%)
1 L-TyrosineBenzyl Chloroformate1 : 1.1Water/Base0 to RT>90
2 Z-L-Tyr-OHIsobutylene1 : ExcessCH₂Cl₂RT70-85
3 Z-L-Tyr(tBu)-OHNHS, DCC1 : 1.1 : 1.1CH₂Cl₂ or THF0 to RT85-95

Characterization and Quality Control

The identity and purity of the synthesized Z-L-Tyr(tBu)-OSu should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the presence of the Z, tBu, and OSu groups and the integrity of the tyrosine backbone.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion: A Robust and Validated Synthetic Route

The synthesis of Z-L-Tyr(tBu)-OSu, while multi-step, is a well-established and reliable process. By understanding the underlying chemical principles of each transformation—from the classic Schotten-Baumann N-protection to the acid-catalyzed O-alkylation and the carbodiimide-mediated esterification—researchers can confidently produce this vital reagent for advanced peptide synthesis. The protocols provided herein, grounded in authoritative chemical literature, offer a clear and reproducible path to obtaining high-purity Z-L-Tyr(tBu)-OSu, thereby empowering the development of novel peptide-based therapeutics and research tools.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Lund, H. (1979). Formation and synthesis of 3'-t-butyltyrosine. International Journal of Peptide and Protein Research, 14(4), 344-346. [Link]

  • ResearchGate. (n.d.). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?[Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Google Patents. (2014). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • Google Patents. (1970). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • ResearchGate. (n.d.). Synthesis of L-Tyr(tBu)-OH. [Link]

  • Williams, R. M., & Yuan, C. (1992). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 57(25), 6519-6527. [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. [Link]

  • ResearchGate. (n.d.). Tert-butylation of phenols. [Link]

  • YouTube. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more. [Link]

  • Wu, G., & Wasylishen, R. E. (2005). A solid-state (17)O NMR study of L-tyrosine in different ionization states. Journal of the American Chemical Society, 127(51), 18146-18154. [Link]

  • Demco, D. E., & Blümich, B. (2001). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. The Journal of Physical Chemistry A, 105(34), 7875-7884. [Link]

  • Google Patents. (1953).
  • Faleev, N. G., Ruvinov, S. B., Demidkina, T. V., Zakomirdina, L. N., & Torchinsky, Y. M. (1998). The Role of Acidic Dissociation of Substrate's Phenol Group in the Mechanism of Tyrosine Phenol-Lyase. Biochemistry (Moscow), 63(11), 1297-1304. [Link]

  • Zlatopolskiy, B. D., Zischler, J., Krapf, P., & Neumaier, B. (2012). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 70(1), 124-129. [Link]

  • Kim, K. H., & Lee, K. W. (2005). Optimal recovery of high-purity rutin crystals from the whole plant of Fagopyrum esculentum Moench (buckwheat) by extraction, fractionation, and recrystallization. Bioresource Technology, 96(15), 1625-1630. [Link]

  • Ohio State Biochemistry Program. (n.d.). CHEM 7160 – Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Ohio State University. (n.d.). LASER DESORPTION SUPERSONIC JET SPECTROSCOPY OF HYDRATED TYROSINE. [Link]

Sources

An In-depth Technical Guide to Z-Tyr(tBu)-OSu: A Core Reagent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acid building blocks is paramount. Success hinges on the strategic use of protecting groups to temporarily mask reactive functionalities, thereby directing the formation of the correct peptide bonds. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly abbreviated as Z-Tyr(tBu)-OSu. We will delve into its chemical properties, the strategic rationale behind its design, and its practical application in solution-phase peptide synthesis, offering field-proven insights for researchers at the bench.

Core Properties of this compound

This compound is a crystalline, stable derivative of the amino acid L-tyrosine, specifically engineered for use in peptide synthesis. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester[1]
Synonyms Z-L-Tyr(tBu)-OSu, Cbthis compound[1]
CAS Number 10068-67-4
Molecular Formula C₂₅H₂₈N₂O₇
Molecular Weight 468.5 g/mol
Appearance White to off-white powder
Storage 2-8°C, sealed in a dry environment[1]

The Strategic Triad: Understanding the Z, tBu, and OSu Moieties

The efficacy of this compound in controlled peptide synthesis stems from the distinct roles of its three key functional components: the Benzyloxycarbonyl (Z) group, the tert-butyl (tBu) group, and the N-hydroxysuccinimide (OSu) ester. This combination exemplifies an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[2][3]

The N-α-Terminus Protector: Benzyloxycarbonyl (Z) Group

The Z-group, one of the classical urethane-type protecting groups in peptide chemistry, masks the α-amino group of tyrosine.[4][5]

  • Function: It prevents the nucleophilic amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group.[6]

  • Stability: The Z-group is stable under the mildly acidic and basic conditions often encountered during peptide synthesis.[7]

  • Cleavage: Its primary removal method is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C).[2][4] This specific cleavage condition makes it incompatible with standard solid-phase peptide synthesis (SPPS), where the catalyst can be problematic, thus designating Z-protected amino acids primarily for solution-phase synthesis.[3]

The Side-Chain Shield: tert-Butyl (tBu) Group

The phenolic hydroxyl group on the tyrosine side chain is reactive and requires protection to prevent side reactions like O-acylation during peptide coupling.[4]

  • Function: The tBu ether provides robust protection for this hydroxyl group.

  • Stability: It is stable to the basic conditions used for Fmoc group removal and the catalytic hydrogenation used for Z-group cleavage.[3]

  • Cleavage: The tBu group is highly sensitive to strong acids and is typically removed with trifluoroacetic acid (TFA).[8][9] This acid-lability is orthogonal to the hydrogenolysis-based removal of the Z-group.

The Carboxyl Activator: N-hydroxysuccinimide (OSu) Ester

To form a peptide bond, the carboxylic acid group of the incoming amino acid must be activated to make it susceptible to nucleophilic attack by the amino group of the growing peptide chain.

  • Function: The N-hydroxysuccinimide ester is a pre-activated form of the amino acid.[10][11] This "active ester" is highly reactive towards primary amines, facilitating efficient peptide bond formation.[12][13]

  • Advantages: Using a stable, crystalline active ester like this compound simplifies the coupling procedure by eliminating the need for in-situ activation with potentially problematic coupling reagents. This approach often leads to cleaner reactions and minimizes the risk of racemization at the α-carbon.[3][10]

The orthogonality of these groups is a cornerstone of the Z/tBu strategy, allowing for selective deprotection and chain elongation, which is particularly valuable in the synthesis of complex peptide fragments in solution.

G cluster_Z N-α Protection cluster_tBu Side-Chain Protection cluster_OSu Carboxyl Activation Z Z-Group (Benzyloxycarbonyl) tBu tBu-Group (tert-Butyl) Z->tBu OSu OSu-Ester (N-hydroxysuccinimide) Z->OSu Stable during Coupling tBu->Z tBu->OSu Stable during Coupling G start Start Materials: Z-Tyr(tBu)-OH N-Hydroxysuccinimide (NHS) DCC dissolve Dissolve Z-Tyr(tBu)-OH and NHS in an anhydrous aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_dcc Add DCC solution dropwise with continuous stirring cool->add_dcc react Stir at 0°C for 1-2 hours, then allow to warm to room temperature and stir overnight add_dcc->react filter Filter to remove the precipitated dicyclohexylurea (DCU) byproduct react->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Recrystallize the crude product from a suitable solvent (e.g., Isopropanol) to yield pure this compound concentrate->purify

Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

  • Preparation: Dissolve Z-Tyr(tBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution while stirring. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Combine the filtrates and wash sequentially with 5% NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as isopropanol to yield pure, crystalline this compound.

Application in Solution-Phase Peptide Coupling

This compound serves as the acylating agent (the "incoming" amino acid) in the peptide bond forming reaction. The pre-activated nature of the OSu ester simplifies the coupling step.

Detailed Protocol: Dipeptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl) to form the dipeptide Z-Tyr(tBu)-Gly-OMe.

  • Amine Component Preparation: Dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Neutralization: Neutralize the hydrochloride salt by adding a non-nucleophilic tertiary amine, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 equivalent), at 0°C.

  • Coupling: Add a solution of this compound (1.05 equivalents) in DMF to the neutralized amino acid ester solution.

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine to remove unreacted components and byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Deprotection Strategies

Following the successful assembly of the desired peptide sequence, the protecting groups must be removed. The orthogonal nature of the Z and tBu groups allows for their selective or simultaneous cleavage.

  • Z-Group Removal (Debenzyloxycarbonylation):

    • Method: Catalytic hydrogenation.

    • Procedure: The protected peptide is dissolved in a solvent like methanol or ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon) until the reaction is complete. [4]The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • tBu-Group Removal (Acidolysis):

    • Method: Treatment with a strong acid.

    • Procedure: The peptide is treated with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA), often with scavengers like water or triisopropylsilane (TIS) to prevent side reactions with reactive carbocations generated during cleavage. [9]

Comparison with Fmoc/tBu Strategy

While the Z/Bzl (or Z/tBu) strategy is powerful for solution-phase synthesis, the dominant methodology in modern research labs, particularly for automated solid-phase peptide synthesis (SPPS), is the Fmoc/tBu strategy. [][15]

Feature Z/tBu Strategy Fmoc/tBu Strategy
N-α Protection Z (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
N-α Deprotection Catalytic Hydrogenation (H₂/Pd) Mild Base (e.g., 20% Piperidine in DMF) [2]
Side-Chain Protection Acid-labile (e.g., tBu, Bzl) Acid-labile (e.g., tBu, Trt) [16]
Final Cleavage Strong Acid (e.g., HF, TFA) Strong Acid (e.g., TFA)
Primary Application Solution-Phase Synthesis, Fragment Synthesis [3] Solid-Phase Peptide Synthesis (SPPS) [17]
Advantages Robust, crystalline derivatives; avoids repetitive base treatment Milder N-α deprotection; easily automated; UV monitoring of Fmoc cleavage [18]

| Disadvantages | Hydrogenation step is not suitable for SPPS or sulfur-containing amino acids | Piperidine can cause side reactions (e.g., aspartimide formation) |

Conclusion

This compound remains a highly relevant and valuable reagent for chemists engaged in peptide synthesis. Its well-defined orthogonal protection and activation strategy provides a reliable and controllable method for incorporating tyrosine into peptide chains, particularly within the context of solution-phase synthesis. A thorough understanding of the principles behind the Z, tBu, and OSu moieties, coupled with robust experimental protocols, empowers researchers to leverage this classic building block for the successful synthesis of complex peptides for therapeutic and research applications.

References

  • The Crucial Role of N-Hydroxysuccinimide in Modern Peptide Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). National Institutes of Health.[Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews.[Link]

  • Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. (2014). National Institutes of Health.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.[Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec.[Link]

  • Peptide synthesis. (n.d.). Wikipedia.[Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators.[Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). National Institutes of Health.[Link]

  • Peptide Synthesis: Solution-Phase. (2025). Chemistry LibreTexts.[Link]

  • Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. (n.d.). Thieme.[Link]

  • Synthesis of Peptides by Solution Methods. (2025). ResearchGate.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.[Link]

  • Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry.[Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.[Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (n.d.). National Institutes of Health.[Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Arkivoc.[Link]

Sources

Solubility of Z-Tyr(tBu)-OSu in DMF and other organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Z-Tyr(tBu)-OSu for Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of N-α-Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly abbreviated as this compound. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data points to explain the underlying chemical principles that govern its solubility in N,N-Dimethylformamide (DMF) and other organic solvents, ensuring predictable and successful outcomes in peptide synthesis workflows.

Introduction: The Critical Role of this compound in Peptide Chemistry

This compound is a pivotal reagent in modern peptide synthesis. It is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester. This specific combination of protecting groups and activation makes it highly valuable.

  • Z-Group: Provides urethane-based protection, which is stable under various conditions but can be removed by catalytic hydrogenation.

  • tBu-Group: A bulky, acid-labile group that effectively prevents side reactions at the tyrosine hydroxyl function. Its presence also significantly increases the molecule's hydrophobicity.[1]

  • OSu-Ester: An activated ester that reacts efficiently and selectively with primary amino groups under mild conditions to form stable amide bonds, which is the fundamental linkage in peptides.[2][3]

The success of a coupling reaction in peptide synthesis is fundamentally dependent on the proper solvation of all reactants. Poor solubility of an activated amino acid like this compound can lead to incomplete reactions, low yields, and the formation of impurities. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for process optimization and reproducibility.

Physicochemical Properties of this compound

A molecule's physical properties are the primary determinants of its solubility behavior. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 10068-67-4[4][5]
Molecular Formula C₂₅H₂₈N₂O₇[4][5]
Molecular Weight 468.5 g/mol [4][5]
Appearance White to off-white powder[5]
Melting Point 121-126 °C[5]
XlogP (Hydrophobicity) 3.4[6]

The calculated XlogP value of 3.4 indicates a significant non-polar character, largely due to the aromatic Z-group and the aliphatic tBu-group.[6] This inherent hydrophobicity is a crucial factor in its solubility profile.

Solubility in DMF: The Premier Solvent

N,N-Dimethylformamide (DMF) is the most widely used solvent for solid-phase and solution-phase peptide synthesis for good reason.[7] It is a polar aprotic solvent with a high dielectric constant, capable of dissolving a wide range of organic molecules, including protected amino acids.

This compound exhibits excellent solubility in DMF. This is empirically validated by its common use as a solvent for measuring the compound's optical rotation, where a concentration of 1% (1 g in 100 mL) is standard practice.[5]

The Chemistry of Solvation in DMF

The high solubility of this compound in DMF can be attributed to a combination of factors related to the molecular structures of both the solute and the solvent.

  • Polar Aprotic Nature: DMF does not have acidic protons, so it doesn't form strong hydrogen bonds with itself, leaving its highly polar carbonyl group and the nitrogen's lone pair available to solvate other molecules.

  • Dipole-Dipole Interactions: The polar ester and urethane linkages in this compound are effectively solvated by the strong dipole of DMF molecules.

  • Dispersion Forces: The large, non-polar Z and tBu groups on this compound are accommodated by van der Waals interactions with the methyl groups and the overall organic character of DMF.

The logical relationship for selecting a solvent for a protected amino acid like this compound is illustrated below.

Solute This compound Properties Hydrophobic Large Hydrophobic Groups (Z, tBu) Solute->Hydrophobic has Polar Polar Functional Groups (Urethane, Ester) Solute->Polar has Aprotic Polar Aprotic Nature (e.g., DMF, DMSO) Solute->Aprotic dissolves well in Solvent Ideal Solvent Characteristics Hydrophobic->Solvent requires accommodation NonPolar Non-Polar Solvents (e.g., Hexane) Hydrophobic->NonPolar mismatch with polar groups Polar->Solvent requires solvation Protic Polar Protic Solvents (e.g., H₂O, EtOH) Polar->Protic H-bonding competition Solvent->Aprotic leads to Result High Solubility Aprotic->Result results in PoorResult Poor Solubility NonPolar->PoorResult Protic->PoorResult start Start weigh 1. Weigh this compound (Record mass 'm') start->weigh add_solvent 2. Add initial solvent volume (Record volume 'V') weigh->add_solvent vortex 3. Vortex for 60 seconds add_solvent->vortex inspect 4. Visually Inspect for Solids vortex->inspect sonicate 5. Sonicate for 2-5 minutes inspect->sonicate Solids Remain calculate 8. Calculate Solubility (m/V) inspect->calculate Clear Solution reinspect 6. Re-inspect for Solids sonicate->reinspect add_more_solvent 7. Add another solvent aliquot (Update total 'V') reinspect->add_more_solvent Solids Remain reinspect->calculate Clear Solution add_more_solvent->vortex end End calculate->end

Sources

Key physicochemical properties of Cbz-Tyr(tBu)-Osu

Peptide bond formation is an amidation reaction that requires activation of the carboxylic acid. Cbthis compound is a "pre-activated" amino acid derivative. The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of another amino acid. This approach offers a distinct advantage over in-situ activation methods by providing a stable, isolable activated species, which often leads to cleaner reactions with fewer side products and minimized racemization. [7]

Synthesis and Quality Control: A Self-Validating System

The trustworthiness of any reagent begins with its synthesis and rigorous analytical validation. A researcher using Cbthis compound must be confident in its identity and purity.

Conceptual Synthesis Workflow

The synthesis of Cbthis compound begins with the orthogonally protected precursor, Cbz-Tyr(tBu)-OH, which is then activated.

startCbz-Tyr(tBu)-OHreactionEsterification Reaction(in anhydrous solvent like DMF)start->reactionreagentsN-Hydroxysuccinimide (NHS)+Coupling Agent (e.g., EDC, DIC)reagents->reactionproductCbthis compoundreaction->product

Caption: High-level workflow for the synthesis of Cbthis compound.

A typical laboratory-scale procedure involves dissolving the precursor Cbz-Tyr(tBu)-OH in an anhydrous solvent like DMF, followed by the addition of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [6]The reaction proceeds at room temperature, and the product is isolated after workup and purification.

Analytical Characterization Protocols

Validation of the final product is non-negotiable. A combination of chromatographic and spectroscopic methods is employed to confirm purity and structural identity.

A. High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. [7]It separates the target compound from any starting materials, reagents, or side products, allowing for accurate quantification of purity, often reported as a percentage of the total peak area.

  • Protocol Outline:

    • Sample Preparation: Prepare a ~1 mg/mL solution of Cbthis compound in a suitable solvent (e.g., Acetonitrile/Water mixture).

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA) is typical. For example, a linear gradient from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm (to observe the aromatic rings).

    • Expected Outcome: A single, sharp major peak corresponding to the product. Purity should typically be ≥98% for use in synthesis. [8] B. Mass Spectrometry (MS)

  • Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z), which confirms the molecular weight of the compound. [9]This is an unambiguous confirmation of the compound's elemental formula.

  • Protocol Outline:

    • Technique: Electrospray Ionization (ESI) is most common for this type of molecule, often coupled directly with HPLC (LC-MS).

    • Ionization Mode: Positive ion mode is typically used.

    • Sample Infusion: The sample can be infused directly or analyzed as the eluent from an HPLC run.

    • Expected Outcome: The detection of ions corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 469.5, the sodium adduct [M+Na]⁺ at m/z ≈ 491.5, or other common adducts.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: While HPLC and MS confirm purity and molecular weight, NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework of the molecule. [10]It is the ultimate tool for confirming that the correct isomer has been synthesized.

  • Protocol Outline:

    • Technique: ¹H NMR (Proton NMR).

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Outcome: A complex spectrum with characteristic chemical shifts, integrations, and coupling patterns corresponding to all protons in the molecule:

      • Aromatic protons from the Cbz and Tyrosine rings.

      • A singlet integrating to 9 protons for the tert-butyl group.

      • Signals for the methylene and methine protons of the amino acid backbone.

      • A characteristic singlet for the succinimide protons.

Application in Peptide Synthesis: A Step-by-Step Workflow

The primary application of Cbthis compound is in solution-phase peptide synthesis for the formation of a peptide bond.

Protocol: Peptide Coupling Reaction

This protocol describes the coupling of Cbthis compound to a generic amino acid ester (e.g., H₂N-Ala-OMe).

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amino component (e.g., Alanine methyl ester hydrochloride, 1.0 equivalent) in an anhydrous solvent like DMF.

  • Neutralization: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 1.1 equivalents), to neutralize the hydrochloride salt and free the primary amine. Stir for 10-15 minutes at 0°C.

  • Coupling: Dissolve Cbthis compound (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring solution of the free amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. [6]Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Workup & Purification: Upon completion, quench the reaction, perform an aqueous workup to remove water-soluble byproducts, and purify the resulting dipeptide by flash column chromatography on silica gel.

cluster_workflowSolution-Phase Coupling Workflowprep1. Prepare Amino Component(e.g., H-Ala-OMe HCl in DMF)neut2. Neutralize with Base(Add DIPEA at 0°C)prep->neutadd3. Add Cbthis compound(in DMF)neut->addreact4. React & Monitor(Stir at RT, check by TLC/LCMS)add->reactpurify5. Workup & Purify(Aqueous wash, Column Chromatography)react->purify

Caption: Experimental workflow for a standard peptide coupling reaction.

Safety and Handling

As a laboratory reagent, Cbthis compound requires careful handling.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin. It may be harmful if swallowed or in direct contact with skin. [4]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. * Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. [4]* Storage: Due to its moisture sensitivity, ensure the container is tightly sealed after use and stored in a cool, dry place. [3][4]

Conclusion

Cbthis compound is a highly valuable and strategically designed reagent for peptide synthesis. Its orthogonal protecting groups provide chemists with exquisite control over reaction pathways, while its pre-activated N-hydroxysuccinimide ester facilitates clean and efficient peptide bond formation. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation and safe handling practices, is essential for its successful application in the development of novel peptides and therapeutics.

References

  • ChemBK. CBZ-OSU - Physico-chemical Properties. Available from: [Link]

  • PubChem. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine. Available from: [Link]

  • Google Patents. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • Digital CSIC. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Available from: [Link]

  • ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]

  • Nantong Donboo Amino Acid Co., Ltd. TYR176 CBZ-酪氨酸-(TBU)-OSU 10068-67-4 CBthis compound. Available from: [Link]

  • Common Organic Chemistry. Benzyl N-Succinimidyl Carbonate (Cbz-OSu). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin. Available from: [Link]

  • National Institutes of Health. Fragment synthesis of disulfide-containing peptides. Available from: [Link]

  • National Institutes of Health. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available from: [Link]

  • MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Available from: [Link]

  • The Ohio State University. Chemistry and Biochemistry Safety. Available from: [Link]

  • ResearchGate. Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. Available from: [Link]

  • PubChem. Fmoc-L-Tyr(tBu)-OH. Available from: [Link]

  • Aapptec Peptides. Z-Tyr-OtBu H2O. Available from: [Link]

  • The Ohio State University. Safety Culture | Department of Chemistry and Biochemistry. Available from: [Link]

  • PubMed. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen. Available from: [Link]

  • The Ohio State University. Occupational Health and Safety Training - OSU EHS. Available from: [Link]

  • Oregon State University. Publications | OSU Mass Spectrometry Center. Available from: [Link]

An In-depth Technical Guide to the Z and tBu Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection and management of protecting groups are paramount. These temporary modifications to reactive functional groups are the linchpins of a successful synthesis, dictating the feasibility of chain elongation while preventing undesirable side reactions.[1][2] Among the arsenal of available protecting groups, the benzyloxycarbonyl (Z or Cbz) and the tert-butyl (tBu) groups represent two of the most foundational and widely utilized moieties. This guide provides a deep dive into the core principles, practical applications, and critical considerations for employing Z and tBu groups in modern peptide synthesis.

The Principle of Orthogonality: A Strategic Imperative

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on the concept of orthogonality.[3][4] An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic process. The combination of a temporary N-terminal protecting group and more permanent side-chain protecting groups is the cornerstone of this approach.[3][4] The Z and tBu groups are classic examples of protecting groups that can be used in orthogonal or semi-orthogonal schemes, most notably in the widely adopted Fmoc/tBu and the historically significant Boc/Bzl strategies.[3]

The Benzyloxycarbonyl (Z or Cbz) Group: A Venerable Workhorse

Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl group was a revolutionary development that paved the way for modern peptide chemistry.[5] It remains a highly relevant protecting group, particularly in solution-phase synthesis and for the protection of the lysine side-chain in certain strategies.[1][6]

The Z group is a carbamate formed by the reaction of an amine with benzyl chloroformate (Cbz-Cl) or a related reagent.[7][8] This transformation converts the nucleophilic and basic amine into a non-reactive carbamate, where the nitrogen lone pair is delocalized into the carbonyl group, thus preventing it from participating in unwanted reactions.[8] The introduction of the Z group is typically straightforward and results in stable, often crystalline, protected amino acids.[1][9]

The primary and most elegant method for Z-group removal is catalytic hydrogenolysis.[10][11] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved, liberating the free amine, toluene, and carbon dioxide.[5][10] This deprotection method is exceptionally mild, occurring at neutral pH, which makes it compatible with a wide range of other functional groups that might be sensitive to acids or bases.[11][12]

Alternatively, the Z group can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid, or under dissolving metal reduction conditions (Na/liquid ammonia).[1][13] However, these conditions are harsher and less commonly employed in modern synthesis due to the potential for side reactions.[1]

The Z group's stability to both acidic and basic conditions makes it a robust protecting group.[12] Its orthogonality with acid-labile groups like Boc and base-labile groups like Fmoc is a key strategic advantage.[5] For instance, in a complex synthesis, a Z-protected lysine side chain will remain intact during the repeated acidolytic removal of a Boc N-terminal group or the basic cleavage of an Fmoc group.[6]

However, the Z group has limitations. The requirement for a heterogeneous catalyst for hydrogenolysis can sometimes be problematic, and the presence of sulfur-containing residues like methionine or cysteine can poison the catalyst. Furthermore, molecules containing other reducible functional groups, such as alkenes or alkynes, are incompatible with hydrogenolysis conditions.[12]

The tert-Butyl (tBu) Group: A Pillar of Modern SPPS

The tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.[14][15] Its high acid lability and stability to the basic conditions used for Fmoc removal make it an ideal choice for protecting the side chains of numerous amino acids.[14][15]

The tBu group is employed to protect a variety of reactive side chains:

  • Serine, Threonine, and Tyrosine: The hydroxyl groups are protected as tBu ethers.[1][15]

  • Aspartic Acid and Glutamic Acid: The side-chain carboxyl groups are protected as tBu esters.[1][15]

  • Cysteine: The thiol group can be protected as a tBu thioether.[15]

The steric bulk of the tBu group effectively shields the protected functionality, while its electronic properties render it stable to a wide range of reagents, particularly bases.[16]

The tBu group is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[14][17] The mechanism proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation), which is then quenched.[16][18]

This generation of a highly reactive tert-butyl cation is a critical aspect of tBu deprotection.[19] These cations can alkylate nucleophilic residues in the peptide, such as tryptophan and methionine, leading to undesirable byproducts.[19][20] To prevent these side reactions, "scavengers" are added to the cleavage cocktail.[21] Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT), which act to trap the tBu cations.[14]

The key to the Fmoc/tBu strategy is its orthogonality. The Fmoc group, protecting the α-amino group, is removed by a base (typically 20% piperidine in DMF), while the tBu group remains stable under these conditions.[14][15] Conversely, the tBu group is cleaved by TFA, which does not affect the peptide backbone amides.[14]

A significant side reaction associated with Asp(OtBu) is the formation of aspartimide, a cyclic imide that can lead to racemization and the formation of β-aspartyl peptides. This is more prevalent in sequences containing Asp-Gly or Asp-Ser motifs.[14]

Comparative Analysis: Z vs. tBu
FeatureZ (Benzyloxycarbonyl) GrouptBu (tert-Butyl) Group
Chemical Nature CarbamateEther, Ester, Thioether
Primary Use Nα-protection (solution phase), Lys side-chainSide-chain protection (Fmoc/tBu SPPS)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Isobutylene, tert-butyl acetate
Primary Deprotection Catalytic Hydrogenolysis (H₂/Pd/C)Strong Acid (TFA)
Deprotection pH NeutralAcidic
Key Advantages Mild, neutral deprotection; robust stability to acid/base.[11][12]High acid lability; stable to base; cornerstone of Fmoc SPPS.[14][15]
Key Disadvantages Incompatible with reducible groups and sulfur; catalyst poisoning.[12]Generates reactive tBu cations requiring scavengers; potential for aspartimide formation.[14][19]
Orthogonal To Boc, FmocFmoc
Experimental Protocols
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[5]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[5]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[5]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • Resin Preparation: After the final Fmoc deprotection and washing of the peptide-resin, dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizing the Chemistry

G cluster_Z Z (Cbz) Group Chemistry Amino_Acid_Z Amino Acid (R-NH2) Protected_Z Z-Protected Amino Acid (R-NH-Cbz) Amino_Acid_Z->Protected_Z Protection CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Protected_Z Deprotected_Z Deprotected Amine (R-NH2) Protected_Z->Deprotected_Z Deprotection (Hydrogenolysis) H2_PdC H2 / Pd-C H2_PdC->Deprotected_Z G cluster_tBu tBu Group Chemistry in Fmoc SPPS Protected_tBu Side-Chain tBu-Protected Peptide on Resin Cleavage Cleavage & Deprotection Protected_tBu->Cleavage TFA TFA + Scavengers TFA->Cleavage Deprotected_tBu Free Deprotected Peptide Cleavage->Deprotected_tBu tBu_cation tert-Butyl Cation Cleavage->tBu_cation Scavenged_cation Trapped Cation tBu_cation->Scavenged_cation Scavenging

Caption: Deprotection of tBu groups during the final TFA cleavage step in SPPS.

Conclusion

The Z and tBu protecting groups, while differing significantly in their chemical properties and applications, are indispensable tools in the peptide chemist's toolbox. The Z group, with its robust nature and mild hydrogenolytic cleavage, remains a valuable asset, especially in solution-phase synthesis. The tBu group is central to the dominant Fmoc/tBu solid-phase strategy, enabling the efficient and orthogonal synthesis of complex peptides. A thorough understanding of their respective chemistries, including their mechanisms of cleavage and potential side reactions, is crucial for the rational design of synthetic strategies and the successful production of high-purity peptides for research and therapeutic development.

References

  • Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
  • Bachem. (2021, March 18). Z - Benzyloxycarbonyl.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chemical reviews, 109(6), 2455–2504.
  • Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Benchchem. (n.d.). advantages and disadvantages of Boc versus Cbz protecting group.
  • Technical Support Information Bulletin 1207. (n.d.).
  • Benchchem. (n.d.). The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry.
  • ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.

Sources

Methodological & Application

Protocol for using Z-Tyr(tBu)-OSu in solution-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Z-Tyr(tBu)-OSu in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the use of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (this compound) in solution-phase peptide synthesis (SPPS). This guide is designed for researchers and professionals in peptide chemistry and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical troubleshooting insights. By elucidating the causality behind experimental choices, this document serves as a practical and educational resource for the successful incorporation of the protected tyrosine residue into peptide chains.

Introduction: The Strategic Role of this compound

Solution-phase peptide synthesis, while a classical methodology, remains indispensable for large-scale production and the synthesis of complex peptide fragments. The success of this technique hinges on the strategic selection and use of protecting groups to prevent unwanted side reactions and ensure the specific formation of peptide bonds.[1][2]

This compound is a highly valuable building block for this purpose. It features three key components that dictate its function:

  • The Z (Benzyloxycarbonyl) Group: This is a well-established, robust protecting group for the α-amino terminus.[3] Its stability under a range of conditions prevents racemization during activation and coupling.[3] The Z-group is typically removed via catalytic hydrogenation, a condition that does not affect most other protecting groups.[4]

  • The tBu (tert-butyl) Group: This group protects the phenolic hydroxyl function on the tyrosine side chain. The bulky tBu ether is stable to the conditions required for peptide coupling and Z-group removal but is selectively cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1][5]

  • The OSu (N-hydroxysuccinimidyl) Ester: This moiety "pre-activates" the carboxyl group of the amino acid. NHS esters are highly reactive towards nucleophilic attack by primary amines (such as the N-terminus of a growing peptide chain), leading to the efficient formation of a stable amide bond without the need for an in-situ coupling reagent.[6][7]

The combination of these features in a single molecule provides an efficient and controlled method for introducing a protected tyrosine residue into a peptide sequence. The orthogonality of the Z and tBu groups is a cornerstone of this strategy, allowing for selective deprotection at different stages of the synthesis.[1][8]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 10068-67-4[9][10][11]
Molecular Formula C₂₅H₂₈N₂O₇[9]
Molecular Weight 468.5 g/mol [9]
Appearance White to off-white powder/solid[9][11]
Melting Point 118-126 °C[9][10]
Solubility Soluble in DMF, DCM, Chloroform. Limited solubility in non-polar solvents.[9]
Storage Conditions Store at 0-8°C, sealed in a dry, dark environment.[9][10][12] For long-term storage, -20°C is recommended.[12][13]

Handling Precautions: this compound is moisture-sensitive due to the reactive NHS ester. Always handle the reagent in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the active ester, which would render it incapable of coupling.

Core Protocol: Peptide Coupling in Solution Phase

This section details the step-by-step procedure for coupling this compound to a peptide fragment with a free N-terminus (H₂N-peptide).

Rationale of the Experimental Design

The protocol is designed to maximize coupling efficiency while minimizing side reactions.

  • Solvent Choice: Dimethylformamide (DMF) is an excellent solvent for peptide synthesis due to its high polarity, which effectively solvates the peptide chains and reagents, preventing aggregation.[14][15] Anhydrous DMF is critical to prevent hydrolysis of the OSu ester.

  • Stoichiometry: A slight excess of the this compound (1.1 to 1.2 equivalents) is used to drive the reaction to completion, ensuring that all the free N-terminal amine of the peptide fragment is acylated.

  • Base Addition: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is often added, particularly if the N-terminal amine of the peptide fragment is in its salt form (e.g., a hydrochloride or TFA salt). The base neutralizes the salt to liberate the free amine, which is the active nucleophile for the coupling reaction.[16]

  • Temperature Control: The reaction is initiated at 0°C to control the initial rate of reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_peptide Dissolve H₂N-Peptide in Anhydrous DMF cool Cool Peptide Solution to 0°C prep_peptide->cool prep_tyr Dissolve this compound in Anhydrous DMF add_tyr Add this compound Solution Dropwise at 0°C prep_tyr->add_tyr add_base Add DIPEA (if needed) Stir 5-10 min cool->add_base add_base->add_tyr react Stir at 0°C for 2h, then RT overnight add_tyr->react monitor Monitor Reaction (TLC or LC-MS) react->monitor quench Precipitate Crude Peptide in Cold Diethyl Ether monitor->quench wash Wash Precipitate with Ether quench->wash dry Dry Peptide Under Vacuum wash->dry purify Purify by Chromatography (if necessary) dry->purify G cluster_z_removal Z-Group Removal cluster_tbu_removal tBu-Group Removal start Z-Tyr(tBu)-Peptide z_reagent H₂ / Pd-C (Catalytic Hydrogenation) start->z_reagent N-Terminal Elongation tbu_reagent TFA / Scavengers (Acidolysis) start->tbu_reagent Side-Chain Modification z_product H-Tyr(tBu)-Peptide z_reagent->z_product tbu_product Z-Tyr-Peptide tbu_reagent->tbu_product

Sources

Application Notes and Protocols for the Incorporation of Z-Tyr(tBu)-OSu into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine-N-hydroxysuccinimide ester, commonly abbreviated as Z-Tyr(tBu)-OSu, into peptide sequences. Primarily utilized in solution-phase peptide synthesis (SPPS), this reagent offers a robust and orthogonal protection strategy that is particularly advantageous for the synthesis of protected peptide fragments and for large-scale production. This document elucidates the underlying chemical principles, provides detailed, field-proven protocols for coupling and deprotection, and addresses critical considerations for reaction monitoring and product purification.

Introduction: The Strategic Value of this compound in Peptide Synthesis

The rational design and synthesis of peptides are cornerstones of drug discovery and biochemical research. The success of peptide synthesis hinges on the strategic selection and use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains.[1] this compound is a trifunctional amino acid derivative meticulously designed for controlled peptide synthesis.

  • N-α-Benzyloxycarbonyl (Z) Group: The Z-group, introduced by Bergmann and Zervas, is a classic and reliable protecting group for the α-amino function.[1] Its primary advantage lies in its stability to a wide range of reaction conditions, with selective removal typically achieved through catalytic hydrogenation.[2][3] This characteristic makes it orthogonal to acid-labile protecting groups.

  • O-tert-Butyl (tBu) Group: The phenolic hydroxyl group of tyrosine is highly reactive and necessitates protection to avert side reactions such as O-acylation during peptide coupling. The tert-butyl ether in this compound provides robust protection that is stable to the conditions used for Z-group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][5]

  • N-Hydroxysuccinimide (OSu) Ester: The OSu ester is a pre-activated form of the carboxylic acid. This "active ester" readily reacts with the free amino group of another amino acid or peptide to form a peptide bond, obviating the need for in-situ coupling reagents and minimizing the risk of racemization.[4]

The orthogonality of the Z and tBu protecting groups is a key strategic advantage, allowing for selective deprotection and further modification of the peptide chain.

Core Application: Solution-Phase Peptide Synthesis (SPPS)

Due to the incompatibility of catalytic hydrogenation with solid supports, this compound is predominantly employed in solution-phase peptide synthesis.[4] This classical approach remains highly relevant for the large-scale synthesis of peptides and the preparation of protected peptide fragments that can be subsequently used in convergent synthesis strategies.[3][6]

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its effective use.

PropertyValue
CAS Number 10068-67-4[7]
Molecular Formula C₂₅H₂₈N₂O₇[7]
Molecular Weight 468.5 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN).

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Protocol 1: Dipeptide Synthesis - Coupling of this compound with an Amino Acid Ester

This protocol details the formation of a dipeptide, Z-Tyr(tBu)-Xaa-OR, where Xaa is any amino acid and R is an alkyl group (e.g., methyl or ethyl).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC mobile phase (e.g., EtOAc/Hexane mixture)

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or NMM (1.0-1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0 °C. Causality: This in-situ neutralization is crucial as the free amine is the active nucleophile for the coupling reaction.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.05-1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the this compound solution to the stirring solution of the neutralized amino acid ester at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Rationale: The use of a slight excess of the activated ester drives the reaction to completion. The reaction progress should be monitored to avoid potential side reactions from prolonged reaction times.

  • Reaction Monitoring:

    • Monitor the disappearance of the limiting reactant (the amino acid ester) by TLC. The product, being more hydrophobic due to the protecting groups, will have a higher Rf value than the starting materials.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and base), water, saturated NaHCO₃ solution (to remove unreacted OSu ester and N-hydroxysuccinimide byproduct), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8] The purity of the final product should be assessed by HPLC and characterized by mass spectrometry.[9]

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to liberate the free amine for subsequent coupling reactions.

Materials:

  • Z-protected peptide (e.g., Z-Tyr(tBu)-Ala-OMe)

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst (typically 10-20% by weight relative to the peptide). Safety Note: Pd/C can be pyrophoric. Handle with care and under an inert atmosphere if dry.

    • Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Hydrogenolysis:

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The deprotected product will be more polar and have a lower Rf value. Reaction times can range from 2 to 24 hours.[10]

  • Catalyst Removal and Product Isolation:

    • Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide. This product is often used in the next coupling step without further purification.

Protocol 3: Side-Chain tBu-Group and C-Terminal Ester Deprotection

This protocol details the final deprotection step to yield the native peptide. It involves the acidolytic cleavage of the tBu ether from the tyrosine side chain and saponification of the C-terminal ester.

Part A: Acidolytic Cleavage of the tBu Group

Materials:

  • tBu-protected peptide

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.[11] Causality: TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing re-alkylation of sensitive residues like tryptophan or methionine.

  • Deprotection Reaction:

    • Dissolve the tBu-protected peptide in the cleavage cocktail and stir at room temperature for 1-3 hours.[5]

  • Peptide Precipitation:

    • After the reaction is complete, concentrate the TFA solution under a stream of nitrogen.

    • Add the concentrated solution dropwise to a flask containing cold diethyl ether (at least a 10-fold excess) to precipitate the deprotected peptide.[12]

    • Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Saponification of the C-Terminal Ester

This step is performed if a C-terminal carboxylic acid is desired.

Materials:

  • Peptide ester

  • 1 M Sodium hydroxide (NaOH)

  • Dioxane or THF

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis:

    • Dissolve the peptide ester in a mixture of dioxane (or THF) and water.

    • Cool to 0 °C and add 1 M NaOH dropwise until the pH is ~11-12.

    • Stir the reaction and monitor by HPLC until the starting material is consumed.

  • Acidification and Isolation:

    • Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) or purify directly by preparative RP-HPLC.

Visualization of the Workflow

Solution-Phase Dipeptide Synthesis Workflow

G cluster_prep Amino Component Prep cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A H-Xaa-OR·HCl B Neutralize with DIPEA/NMM in DMF at 0°C A->B 1.0 equiv. D Couple at 0°C to RT B->D C This compound C->D 1.1 equiv. E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Purify (Recrystallization or Chromatography) F->G H Z-Tyr(tBu)-Xaa-OR G->H G Peptide Z-NH-CHR-...-Tyr(tBu)-...-COOR Deprotection_Z Catalytic Hydrogenation (H₂, Pd/C) Peptide->Deprotection_Z Deprotection_tBu Acidolysis (TFA) Peptide->Deprotection_tBu Product_N_Free H₂N-CHR-...-Tyr(tBu)-...-COOR Deprotection_Z->Product_N_Free Product_Side_Free Z-NH-CHR-...-Tyr-...-COOR Deprotection_tBu->Product_Side_Free

Caption: Orthogonality of the Z and tBu protecting groups in peptide synthesis.

Conclusion and Best Practices

The successful incorporation of this compound into a peptide sequence is a highly effective strategy, particularly within the domain of solution-phase synthesis. Its pre-activated nature ensures efficient and clean coupling, while the orthogonal Z and tBu protecting groups offer synthetic flexibility. For optimal results, researchers should adhere to stringent anhydrous conditions during coupling, meticulously monitor reaction progress to avoid side reactions, and employ appropriate purification techniques to ensure the homogeneity of the final product. This guide provides the foundational protocols and scientific rationale to empower researchers in their peptide synthesis endeavors.

References

  • Aramendia, M. A., Borau, V., Jimenez, C., Marinas, J. M., & Sempere, M. E. (1987). Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide. Canadian Journal of Chemistry, 65(11), 2791–2796. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Coupling Reagents for the Synthesis of Z-Ser(tbu)-Osu.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

  • BenchChem. (n.d.). Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
  • Insuasty-Cepeda, D. S., Pineda-Castañeda, H. M., Rodriguez-Mayor, A. V., Garcia-Castañeda, J. E., Maldonado-Villamil, M., Fierro-Medina, R., & Rivera-Monroy, Z. J. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(7), 1215. [Link]

  • BenchChem. (n.d.). Application Note: Purification of Peptides Containing Z-Ser(tbu)-Protected Serine.
  • ChemicalBook. (n.d.). This compound | 10068-67-4.
  • D'Andrea, L. D., & De Riccardis, F. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(15), 5436-5445. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Aapptec. (n.d.). Planning a Peptide Synthesis.

Sources

Application Note: Monitoring Z-Tyr(tBu)-OSu Coupling Reaction Progress with HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of peptide synthesis and drug development, the formation of the amide bond is a cornerstone chemical transformation. The efficient and clean coupling of amino acid building blocks is paramount to achieving high purity and yield of the target peptide. Z-Tyr(tBu)-OSu, or Nα-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, is a widely utilized activated amino acid derivative.[1][2] Its N-hydroxysuccinimide (OSu) ester functionality provides a pre-activated carboxyl group, facilitating nucleophilic attack by the free amine of a growing peptide chain.[3][4] The benzyloxycarbonyl (Z) group protects the alpha-amine, while the tert-butyl (tBu) group shields the tyrosine hydroxyl side chain, preventing unwanted side reactions.[5]

Monitoring the progress of the coupling reaction is critical for optimizing reaction times, minimizing the formation of impurities, and ensuring the complete consumption of the limiting reagent.[6][7] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering the resolution and sensitivity required to separate and quantify reactants, products, and byproducts in the reaction mixture.[6][8] This application note provides a detailed protocol for monitoring the coupling reaction of this compound with a model amino acid ester using Reverse-Phase HPLC (RP-HPLC).

The Chemistry: this compound Coupling

The fundamental reaction involves the nucleophilic acyl substitution where the amino group of an amino acid or peptide attacks the activated carbonyl carbon of the this compound, displacing the N-hydroxysuccinimide (NHS) leaving group to form a new peptide bond.

// Invisible edges to enforce layout Z_Tyr_tBu_OSu -> Amino_Ester [style=invis]; }

Caption: this compound Coupling Reaction.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is typically chosen to solubilize the protected amino acids and peptide.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is often added to neutralize any hydrochloride or trifluoroacetate salts of the amino component and to facilitate the reaction.

  • Monitoring: The reaction's progress is tracked by observing the decrease in the peak area of the starting materials (this compound and the amino component) and the concurrent increase in the peak area of the desired dipeptide product.[6]

HPLC Method Development and System Suitability

A robust RP-HPLC method is essential for accurately monitoring the reaction. The method must be capable of separating the starting materials from the product and any significant impurities.

Chromatographic Conditions

The hydrophobicity of the Z and tBu protecting groups makes RP-HPLC an ideal separation technique.[8] A C18 column is a standard choice for this type of analysis.[9]

ParameterRecommended ConditionRationale
HPLC System High-pressure binary pump, UV-Vis detector, autosamplerStandard equipment for peptide analysis.[9]
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for protected amino acids.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[9]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier for eluting hydrophobic compounds.[9]
Gradient 30-90% B over 20 minutesA broad gradient is suitable for separating compounds with different polarities.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection UV at 220 nm and 260 nmPeptide bonds absorb strongly around 214-220 nm. The Z-group provides absorbance around 260 nm, which can aid in peak identification.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
System Suitability Testing (SST)

Before analyzing any reaction samples, it is imperative to perform a system suitability test to ensure the chromatographic system is performing correctly.[11][12] This is a self-validating step that builds confidence in the generated data.[12]

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between critical peak pairsEnsures baseline separation of key components.[9]
Tailing Factor (T) ≤ 2.0 for all analyte peaksConfirms good peak symmetry, which is crucial for accurate integration.[12]
Reproducibility (RSD) ≤ 2.0% for five replicate injections of a standardDemonstrates the precision of the system.[9]
Theoretical Plates (N) ≥ 5000 for the main product peakIndicates column efficiency.

Experimental Protocol

This protocol details the steps for monitoring a model coupling reaction between this compound and a free amino acid methyl ester (e.g., H-Gly-OMe·HCl).

Materials and Reagents
  • This compound (CAS: 10068-67-4)[13]

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA)

  • Reference standards for this compound, H-Gly-OMe, and the expected product (Z-Tyr(tBu)-Gly-OMe)

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, H-Gly-OMe, and the dipeptide product standard in separate volumetric flasks using DMF.

  • Working Standard: Prepare a mixed working standard containing all three components at a known concentration (e.g., 0.1 mg/mL) by diluting the stock solutions with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

Reaction Setup
  • In a clean, dry reaction vial, dissolve H-Gly-OMe·HCl (1.0 equivalent) in DMF.

  • Add DIPEA (1.1 equivalents) and stir for 5 minutes.

  • Add this compound (1.05 equivalents).

  • Start a timer and immediately take the t=0 time point sample.

Reaction Monitoring Workflow

G

Caption: HPLC Reaction Monitoring Workflow.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a large volume of a weak solvent, such as Mobile Phase A (e.g., 990 µL). This dilution effectively stops the reaction and prepares the sample for injection.

  • Analysis: Inject the quenched sample onto the HPLC system running the established method.

Data Analysis and Interpretation

The primary goal of the analysis is to quantify the disappearance of reactants and the appearance of the product over time.

Peak Identification

Identify the peaks in the chromatogram by comparing their retention times to those of the injected standards. Typically, the product will have a retention time intermediate to or longer than the reactants, depending on its overall hydrophobicity.

Quantitation
  • Peak Area: Integrate the peak area for each identified component (this compound, H-Gly-OMe, and Z-Tyr(tBu)-Gly-OMe) at each time point.

  • Percent Conversion: Calculate the reaction progress by monitoring the relative percentage of the product peak area compared to the total area of all relevant peaks.

    % Conversion = (Area_Product / (Area_Reactant1 + Area_Reactant2 + Area_Product)) * 100

    This provides a semi-quantitative measure of reaction completion. For more accurate quantification, a calibration curve using the reference standards should be constructed.[10][14]

Example Data Presentation
Time (min)Retention Time (min)Peak Area% Conversion
0 This compound: 15.25,234,1090%
H-Gly-OMe: 4.51,203,456
Product: 12.80
30 This compound: 15.22,610,34550.1%
H-Gly-OMe: 4.5601,234
Product: 12.83,218,987
120 This compound: 15.2157,89096.8%
H-Gly-OMe: 4.534,567
Product: 12.85,123,456

Troubleshooting and Potential Pitfalls

  • Incomplete Reaction: If the reaction stalls, as indicated by a plateau in product formation before complete consumption of the limiting reagent, it may suggest issues with reagent quality, stoichiometry, or the presence of moisture.

  • Side Products: The appearance of unexpected peaks may indicate side reactions. A common side reaction with OSu esters is hydrolysis of the active ester, which would regenerate the starting carboxylic acid, Z-Tyr(tBu)-OH. Another potential issue is the formation of succinimide derivatives from aspartyl residues if present in the sequence.[15]

  • Poor Peak Shape: Peak tailing can be caused by column degradation, incorrect mobile phase pH, or interactions with active sites on the silica support. Using a high-purity, end-capped column and ensuring the mobile phase is properly prepared can mitigate this.[12]

Conclusion

Monitoring the progress of the this compound coupling reaction by RP-HPLC is a robust and reliable method for ensuring the successful synthesis of peptides. By implementing a validated HPLC method with appropriate system suitability checks, researchers can gain valuable real-time insights into reaction kinetics, enabling optimization for higher yield and purity. This systematic approach is fundamental to the principles of quality by design in modern pharmaceutical development.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Gucinski, A. C., et al. (2015). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. MAbs, 7(4), 737–751. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Z-酪氨酸-(tBu)-OSu | Z-Tyr-(tBu). Retrieved from [Link]

  • Google Patents. (n.d.). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. Retrieved from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • Al-Rimawi, F. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(45), 30427–30434. Retrieved from [Link]

  • Bellino, M., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 95(5), 1331–1338. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019804, Z-Tyr(tbu)-ome. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14162127, Z-Tyr(tBu)-OH.DCHA. Retrieved from [Link]

  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

  • Bodanszky, M., & Natarajan, S. (1975). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry, 40(17), 2495–2499. Retrieved from [Link]

Sources

The Strategic Application of Z-Tyr(tBu)-OSu in Peptide Synthesis: A Guide to Solution-Phase Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Z-Tyr(tBu)-OSu) in peptide synthesis. Primarily utilized in solution-phase peptide synthesis (SPPS), this reagent offers a robust method for the introduction of a protected tyrosine residue. The N-succinimidyl (OSu) ester provides a pre-activated carboxyl group for efficient and clean coupling, while the orthogonal Z (benzyloxycarbonyl) and tBu (tert-butyl) protecting groups allow for selective deprotection strategies, crucial for the synthesis of complex peptides and protected fragments. This document details the chemical principles, provides a step-by-step protocol for a model dipeptide synthesis, discusses potential challenges, and presents a framework for its successful implementation in research and development.

Introduction: The Rationale for this compound in Peptide Chemistry

The chemical synthesis of peptides is a foundational technology in drug discovery and biochemical research.[1] The success of any peptide synthesis hinges on a meticulously planned protecting group strategy to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains.[2] this compound is a classical building block particularly suited for solution-phase synthesis, a method that remains indispensable for large-scale production and the synthesis of protected peptide fragments for convergent assembly strategies.[3]

The key attributes of this compound are:

  • N-α-Benzyloxycarbonyl (Z) Protection: The Z-group, introduced by Bergmann and Zervas, is a well-established urethane-type protecting group.[4] It is stable to the mildly acidic and basic conditions often used in peptide synthesis but is readily and cleanly removed by catalytic hydrogenation. This provides orthogonality with acid-labile and base-labile protecting groups.[3]

  • O-tert-butyl (tBu) Side-Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions like O-acylation during coupling.[5] The tert-butyl ether is a robust protecting group, stable to hydrogenation and basic conditions, but is easily cleaved with moderately strong acids like trifluoroacetic acid (TFA).[3][5]

  • N-hydroxysuccinimide (OSu) Ester Activation: The formation of an amide bond requires the activation of the carboxylic acid.[6] The OSu ester is a highly efficient "active ester" that reacts readily with primary amines to form a stable peptide bond, releasing the water-soluble and easily removable N-hydroxysuccinimide byproduct.[7] This pre-activation strategy avoids the need for in-situ coupling reagents, often leading to cleaner reactions and simpler purification.[6]

The combination of these features makes this compound an excellent choice for the controlled, stepwise synthesis of peptides in solution.

Physicochemical Properties

Accurate calculation of reagents is critical for stoichiometric control and reaction efficiency. The properties of this compound are summarized below.

PropertyValue
IUPAC Name (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate
Molecular Formula C₂₇H₃₂N₂O₇
Molecular Weight 496.56 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMF, DCM, and Ethyl Acetate.
Storage Store at 2-8°C, desiccated.
Note: These properties are typical. Always refer to the certificate of analysis provided by the supplier for specific data.

Experimental Protocol: Synthesis of a Model Dipeptide (Z-Tyr(tBu)-Ala-OMe)

This protocol details the solution-phase coupling of this compound with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) to form the protected dipeptide Z-Tyr(tBu)-Ala-OMe.

Materials
  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Reaction Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification prep_amine Dissolve H-Ala-OMe·HCl in anhydrous DMF neutralize Neutralize Amine Salt Add DIEA (1.0 eq) to Amine solution at 0°C prep_amine->neutralize prep_ester Add this compound to a separate flask couple Add this compound (1.05 eq) to neutralized amine neutralize->couple react Stir at 0°C to RT (4-16 hours) couple->react monitor Monitor progress by TLC/HPLC react->monitor dilute Dilute with EtOAc monitor->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate solvent in vacuo dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify end_product Z-Tyr(tBu)-Ala-OMe purify->end_product start Start start->prep_amine

Caption: Solution-phase coupling workflow for Z-Tyr(tBu)-Ala-OMe.

Step-by-Step Procedure
  • Amine Salt Neutralization: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 equivalent) in anhydrous DMF (approx. 5-10 mL per mmol of amine). Cool the solution to 0°C in an ice bath. Add DIEA (1.0 equivalent) dropwise while stirring. The formation of a salt precipitate may be observed. Stir for 10-15 minutes at 0°C.

    • Causality Note: The hydrochloride salt of the amino acid ester must be neutralized to the free amine to make it nucleophilic for the coupling reaction. DIEA is a non-nucleophilic base, preventing it from competing in the reaction.[3]

  • Coupling Reaction: To the neutralized amine solution at 0°C, add this compound (1.05-1.1 equivalents) as a solid or dissolved in a minimal amount of anhydrous DMF.

    • Causality Note: A slight excess of the activated ester is used to ensure the complete consumption of the valuable amino acid ester, driving the reaction to completion.[3]

  • Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. Continue stirring for 4 to 16 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is complete when the starting amino acid ester spot is no longer visible.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) (approx. 30-50 mL). b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Causality Note: The acid wash removes any unreacted DIEA. The base wash removes unreacted Z-Tyr(tBu)-OH (if any formed by hydrolysis) and the N-hydroxysuccinimide byproduct. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • Purification: The resulting crude product can be purified by recrystallization (e.g., from EtOAc/hexane) or silica gel column chromatography to yield the pure, protected dipeptide Z-Tyr(tBu)-Ala-OMe.

Deprotection Strategy: Orthogonal Removal of Z and tBu Groups

The strategic advantage of the Z/tBu protecting group combination lies in their orthogonal lability. This allows for selective deprotection at either the N-terminus or the tyrosine side chain, which is essential for synthesizing longer peptides or creating protected fragments for convergent synthesis.

G cluster_N_term N-Terminal Deprotection cluster_Side_chain Side-Chain & Global Deprotection Start Protected Dipeptide Z-Tyr(tBu)-Ala-OMe N_reagent H₂, Pd/C (Catalytic Hydrogenation) Start->N_reagent Selective Z-group removal S_reagent TFA / Scavengers (e.g., TIS, H₂O) Start->S_reagent Selective tBu-group removal N_product H-Tyr(tBu)-Ala-OMe N_reagent->N_product Final_product Fully Deprotected Peptide H-Tyr-Ala-OMe N_product->S_reagent Subsequent tBu removal S_product Z-Tyr-Ala-OMe S_reagent->S_product S_product->N_reagent Subsequent Z removal

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Tyr(tBu)-OSu Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for optimizing peptide synthesis. This guide provides in-depth troubleshooting for low coupling efficiency encountered when using Z-Tyr(tBu)-OSu (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester). As researchers and drug development professionals, achieving high coupling yields is paramount for synthesizing pure peptides. This center is structured to help you diagnose the root cause of coupling issues and implement robust, field-proven solutions.

Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)

This section helps you quickly identify if you are facing a coupling efficiency problem with this compound.

Q1: How do I know if my this compound coupling is inefficient?

A1: The most reliable methods for detecting incomplete coupling are qualitative colorimetric tests on the solid-phase resin or quantitative analysis of a cleaved sample by chromatography.

  • Kaiser Test (for primary amines): This is a highly sensitive test for detecting unreacted primary amines on the resin.[1][2] A positive result, indicated by an intense blue color on the resin beads and/or in the solution, signifies that the N-terminal amine of the growing peptide chain is still free and has not coupled with this compound.[3][4]

  • HPLC Analysis: Analyzing a small, cleaved portion of the peptide is a definitive quantitative method. The presence of a significant peak corresponding to a deletion sequence (the peptide without the Tyr(tBu) residue) in the HPLC chromatogram is direct evidence of poor coupling efficiency.[5]

Q2: I got a positive Kaiser test. What does the color intensity mean?

A2: The intensity and location of the blue color can help you gauge the severity of the problem:[1][2]

  • Intense blue solution and beads: Indicates a severe coupling failure.

  • Light blue solution but dark blue beads: Suggests incomplete coupling; a significant number of reactive sites remain.

  • Dark blue solution but colorless beads: Coupling is nearly complete, but some unreacted amines persist.

  • Colorless/yellow solution and beads: A negative result, indicating successful and complete coupling.[4]

Q3: Is this compound suitable for standard automated solid-phase peptide synthesis (SPPS)?

A3: this compound is primarily designed for solution-phase peptide synthesis (SPPS) .[6][7] The Z (benzyloxycarbonyl) protecting group is typically removed by catalytic hydrogenation or harsh acidic conditions (e.g., HBr/AcOH), which are incompatible with the standard linkers and side-chain protecting groups used in modern Fmoc-based SPPS.[7][8] For Fmoc-SPPS, the standard reagent is Fmoc-Tyr(tBu)-OH .[9]

Part 2: In-Depth Troubleshooting Guide

Once you've confirmed a coupling issue, this section will guide you through the potential causes and solutions.

Category 1: Reagent and Reaction Condition Issues

Q4: My this compound reagent has poor solubility in my reaction solvent. Could this be the problem?

A4: Absolutely. Poor solubility is a frequent cause of low coupling efficiency. If the activated amino acid does not fully dissolve, its effective concentration in the reaction mixture is too low to drive the reaction to completion.

  • Causality: The peptide bond formation is a bimolecular reaction. According to reaction kinetics, the rate is directly proportional to the concentration of the reactants. Insufficient solubility of this compound effectively lowers its concentration, slowing the reaction rate dramatically.

  • Solutions:

    • Solvent Choice: While DMF is a common solvent, N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties for large, protected amino acids and can improve coupling yields.[10] For particularly difficult cases, a solvent mixture such as DCM/DMF/NMP or the use of DMSO might be beneficial.[10][11]

    • Sonication: Gently sonicating the solution can help dissolve the reagent. However, avoid excessive heating which could degrade the activated ester.

    • Fresh Reagents: Ensure your solvents are high-purity and anhydrous. DMF, for instance, can degrade over time to form dimethylamine, which can cause premature deprotection of Fmoc groups if used in that context.[10]

Q5: What are the optimal reaction time and temperature? My standard protocol is not working.

A5: The bulky tert-butyl (tBu) group on the tyrosine side chain, combined with the Z-group, creates significant steric hindrance.[11][12] This bulkiness physically obstructs the approach of the reacting amino and carboxyl groups, slowing down the reaction.[11] Standard coupling times (e.g., 1-2 hours) may be insufficient.

  • Solutions & Rationale:

    • Extend Reaction Time: For sterically hindered residues, extending the coupling time to 4 hours, 12 hours, or even overnight at room temperature can often drive the reaction to completion.[11] It is crucial to monitor the reaction's progress using HPLC to determine the optimal endpoint.[5]

    • Increase Temperature: For solution-phase synthesis, moderately increasing the temperature (e.g., to 40-50 °C) can increase the reaction rate. However, this must be done cautiously as higher temperatures can also increase the risk of side reactions, such as racemization.[13]

Category 2: Steric Hindrance and Sequence-Specific Problems

Q6: The coupling is failing when I try to add this compound to a proline or another hindered residue. What should I do?

A6: This is a classic example of cumulative steric hindrance. When both the incoming amino acid (this compound) and the N-terminal residue of the peptide are bulky, the energy barrier for the reaction increases significantly.

  • Expert-Recommended Strategies:

    • Double Coupling: This is a highly effective and common strategy. After the initial coupling reaction time, filter the resin and add a fresh solution of the activated amino acid and reagents to force the reaction to completion.[11]

    • Alternative Activation: While this compound is already an active ester, for extremely difficult couplings, converting the corresponding Z-Tyr(tBu)-OH to a more reactive species might be necessary. In general peptide synthesis, highly reactive reagents like HATU, HCTU, or PyAOP are used for such "difficult couplings".[11][14][15] These reagents form highly reactive intermediates that can overcome significant steric barriers.[13]

Q7: Could peptide aggregation be the cause of my low coupling efficiency?

A7: Yes, especially in longer peptide sequences. As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate through intermolecular hydrogen bonds. This physically blocks the N-terminal amine, preventing it from reacting.[11][16]

  • Diagnostic Clues: Aggregation often manifests as the resin beads clumping together, reduced swelling, and progressively failing couplings as the chain grows.

  • Solutions:

    • Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling reaction can disrupt secondary structures.

    • Solvent Disruption: Switching to "magic mixtures" like DCM/DMF/NMP (1:1:1) or using solvents known to disrupt hydrogen bonds, such as DMSO, can be effective.[10][11]

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can disrupt aggregation-prone sequences.

Category 3: Side Reactions and Reagent Quality

Q8: What are the potential side reactions with this compound, and how can I minimize them?

A8: While the OSu ester is designed for clean coupling, side reactions can still occur, reducing the yield of your desired product.

  • Hydrolysis: The OSu active ester is sensitive to moisture. The presence of water in the reaction solvent (e.g., DMF) will hydrolyze the ester back to the carboxylic acid, Z-Tyr(tBu)-OH, rendering it inactive for coupling. Solution: Always use high-purity, anhydrous solvents.

  • Racemization: Epimerization at the alpha-carbon of tyrosine can occur, especially in the presence of a strong base or with extended activation times.[17][18] Solution: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) in moderation. Avoid excessive pre-activation times before adding the reagent to the amine component.

  • Guanidinylation: If using uronium/aminium-based coupling reagents (less common for active esters but possible if activating Z-Tyr(tBu)-OH from scratch), the reagent can react directly with the free amine of the peptide, capping the chain.[17] Solution: Pre-activate the amino acid for a short period before adding it to the resin, which consumes the coupling reagent.[17]

Q9: How can I verify the quality of my this compound reagent?

A9: Reagent degradation is a common but often overlooked problem. An aged or improperly stored reagent may have partially hydrolyzed.

  • Verification Methods:

    • Melting Point: Compare the melting point of your reagent to the literature value. A broad or depressed melting point suggests impurities.

    • NMR/Mass Spectrometry: The most definitive methods. A ¹H NMR spectrum can confirm the structure and purity, while mass spectrometry can verify the correct molecular weight.

    • TLC/HPLC: A single spot/peak on TLC or HPLC is a good indicator of purity. The presence of a spot/peak corresponding to Z-Tyr(tBu)-OH would indicate hydrolysis.

Part 3: Protocols and Data Visualization

Experimental Protocols

Protocol 1: Standard Kaiser Test for Unreacted Primary Amines [2]

  • Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Reagent A: Potassium cyanide (KCN) in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.

  • Incubation: Heat the test tube at 100-110°C for 3-5 minutes.[4]

  • Observation: Remove the tube and observe the color of the beads and the solution. Interpret the results as described in Q2.

Protocol 2: Double Coupling Strategy for Hindered Residues [11]

  • First Coupling: Perform the initial coupling of this compound for 1-2 hours.

  • Wash: After the first coupling, drain the reaction vessel and thoroughly wash the peptide-resin with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Second Coupling: Prepare a fresh solution of this compound and any necessary base (e.g., DIPEA) in your chosen solvent (e.g., NMP).

  • Reaction: Add the fresh solution to the washed peptide-resin and allow the second coupling to proceed for another 1-2 hours, or longer if necessary.

  • Monitoring: After the second coupling, perform a Kaiser test to confirm completion. If the test is negative, proceed with the synthesis. If it remains positive, consider a capping step to terminate the unreacted chains.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Coupling Efficiency

Symptom Potential Cause Primary Solution Secondary Actions
Positive Kaiser TestIncomplete ReactionExtend reaction time (e.g., to 4-12 hours).Increase reaction temperature moderately (solution-phase); Perform a double coupling.
Poor Reagent SolubilityInadequate SolventSwitch from DMF to NMP or a DCM/DMF/NMP mixture.[10]Gently sonicate to aid dissolution; Ensure anhydrous conditions.
Failure at Hindered JunctionSteric HindrancePerform a double coupling.[11]Use a more potent coupling reagent system if starting from Z-Tyr(tBu)-OH (e.g., HATU).[11]
Clumping Resin BeadsPeptide AggregationUse chaotropic agents (LiCl) or aggregation-disrupting solvents (DMSO).[10]Incorporate pseudoproline dipeptides in the sequence design.
Low Yield with Good PurityReagent DegradationVerify reagent purity via HPLC, MS, or melting point.Use a fresh, unopened bottle of the reagent.
Visualizations

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

This diagram outlines a logical sequence of steps to diagnose and resolve coupling problems.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_solubility Is the reagent fully dissolved? start->check_solubility check_sterics Is the N-terminal residue hindered (e.g., Pro, Val, Ile)? check_solubility->check_sterics Yes sol_solvent Change Solvent (e.g., DMF -> NMP) check_solubility->sol_solvent No check_aggregation Is peptide aggregation suspected? check_sterics->check_aggregation No sol_double_couple Perform Double Coupling check_sterics->sol_double_couple Yes check_time Optimize Reaction Time & Temp sol_recheck Re-check Coupling (Kaiser Test / HPLC) check_time->sol_recheck check_aggregation->check_time No sol_disrupt Use Disrupting Solvents (e.g., add DMSO) check_aggregation->sol_disrupt Yes sol_solvent->sol_recheck sol_double_couple->sol_recheck sol_disrupt->sol_recheck G cluster_reactants Reactants cluster_products Products ResinPeptide H₂N-Peptide-Resin (Nucleophile) CoupledPeptide Z-Tyr(tBu)-NH-Peptide-Resin ResinPeptide->CoupledPeptide Nucleophilic Attack ActiveEster This compound (Electrophile) ActiveEster->CoupledPeptide Byproduct N-Hydroxysuccinimide (Leaving Group) ActiveEster->Byproduct Leaving Group Departs

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of the Z-Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the deprotection of the Z-group (benzyloxycarbonyl, Cbz). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during this crucial synthetic step. As your virtual application scientist, I will guide you through the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Z-group deprotection, and how do I choose the right one?

The Z-group is valued for its stability, but its removal requires specific conditions. The two primary methods are catalytic hydrogenolysis and acid-mediated cleavage (acidolysis).[1][2] The choice is dictated by the overall molecular architecture of your substrate.

  • Catalytic Hydrogenolysis: This is the most common and mildest method, proceeding at neutral pH with clean byproducts (toluene and CO₂).[2] It is the preferred method unless your substrate contains other reducible functional groups.

  • Acidolysis: This method is employed when the substrate is incompatible with hydrogenation (e.g., contains alkenes, alkynes, or certain sulfur groups that would poison the catalyst).[2][3] However, it uses harsh acidic conditions and is not orthogonal with other acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[1]

Below is a decision-making workflow to help select the appropriate method.

start Start: Z-Protected Compound check_reducible Are other reducible groups present? (e.g., Alkenes, Alkynes, Nitro, Aryl Halides) start->check_reducible check_sulfur Does the substrate contain catalyst poisons? (e.g., Thiols, Thioethers) check_reducible->check_sulfur Yes hydrogenolysis Preferred Method: Catalytic Hydrogenolysis check_reducible->hydrogenolysis No acidolysis Alternative Method: Acidolysis (e.g., HBr/AcOH) check_sulfur->acidolysis No lewis_acid Consider Milder Alternatives: - Lewis Acid Catalysis - Nucleophilic Cleavage check_sulfur->lewis_acid Yes acidolysis->lewis_acid Acid-labile groups present?

Caption: Initial decision workflow for Z-group deprotection.

Part 1: Troubleshooting Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the reductive cleavage of the C-O bond in the benzyl carbamate. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2][4]

cluster_mechanism Mechanism of Catalytic Hydrogenolysis Z_Amine R-NH-Z Pd_Surface Pd/C Catalyst Surface Z_Amine->Pd_Surface Adsorbed_Complex Adsorbed Reactant Complex Pd_Surface->Adsorbed_Complex H2 H₂ Gas H2->Pd_Surface Cleavage Hydrogenolytic Cleavage Adsorbed_Complex->Cleavage H₂ addition Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Free_Amine R-NH₂ Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation start Hydrogenolysis is Incomplete check_poison Does substrate contain S, P, or other potential poisons? start->check_poison poison_sol 1. Increase catalyst loading (20-50 mol%). 2. Use fresh Pd(OH)₂/C. 3. Purify substrate first. check_poison->poison_sol Yes check_catalyst Is the catalyst old or of questionable quality? check_poison->check_catalyst No switch_method Switch to Acidolysis or other non-reductive method. poison_sol->switch_method Still fails catalyst_sol Use a fresh batch of high-quality Pd/C. check_catalyst->catalyst_sol Yes check_mixing Is stirring vigorous? Is substrate fully dissolved? check_catalyst->check_mixing No mixing_sol 1. Increase stir rate. 2. Change to a better solvent. 3. Increase H₂ pressure (Parr shaker). check_mixing->mixing_sol No check_mixing->switch_method Yes, still fails

Sources

Technical Support Center: Optimizing Solvent Choice for Z-Tyr(tBu)-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your Z-Tyr(tBu)-OSu coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights to help you navigate solvent selection, troubleshoot common issues, and enhance the efficiency and reproducibility of your peptide syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in a this compound coupling reaction?

The solvent is not merely an inert medium; it is an active participant that critically influences reaction outcomes. Its primary roles are to:

  • Dissolve Reactants: Fully solubilizing the protected amino acid (this compound), the amine component, and any additives is essential for achieving a homogeneous reaction mixture and enabling efficient molecular interactions.

  • Influence Reaction Rate: The polarity of the solvent can significantly affect the rate of the coupling reaction. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediates formed during the amide bond formation without protonating the amine nucleophile.[1][2]

  • Mediate Side Reactions: The choice of solvent can either suppress or promote undesirable side reactions such as racemization or hydrolysis of the active ester.[3][4]

  • Swell Solid Support (for SPPS): In Solid-Phase Peptide Synthesis (SPPS), the solvent must adequately swell the resin support to ensure that reactive sites are accessible.[5]

Q2: Which solvents are most commonly recommended for NHS ester couplings, and why?

Polar aprotic solvents are the standard choice for NHS ester couplings. The most common are:

  • N,N-Dimethylformamide (DMF): Often considered the default solvent due to its excellent solvating power for a wide range of peptide reagents and its ability to swell common SPPS resins.[5][6] However, it can degrade over time to form dimethylamine, a nucleophile that consumes the NHS ester.[5][7] Always use high-purity, amine-free DMF.

  • N-Methyl-2-pyrrolidone (NMP): A highly effective alternative to DMF, NMP is more polar and can be superior for solvating aggregating peptide chains, potentially improving yields for difficult sequences.[5][8]

  • Dichloromethane (DCM): While historically used, especially in Boc chemistry, DCM is less polar than DMF or NMP and may not be suitable for dissolving larger or more polar peptides.[5] It is sometimes used in mixtures with DMF.[9]

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for highly insoluble reactants.[10][11] However, it is viscous and can complicate product work-up. It is often used as a co-solvent when solubility is a major issue.[12]

Q3: Can I use "green" solvents for my this compound coupling?

Yes, the field is actively moving towards more sustainable solvent choices. Several greener alternatives to DMF and DCM have shown promise:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has been successfully used for coupling steps in SPPS.[13][14]

  • Cyrene™ (Dihydrolevoglucosenone): A biodegradable, bio-based solvent with a strong safety profile that has been validated for amide coupling reactions.[15]

  • Propylene Carbonate (PC): Has been demonstrated as a viable replacement for DMF and DCM in both solution- and solid-phase peptide synthesis.[16]

  • Ethyl Acetate (EtOAc): Often used in combination with other green solvents like 2-MeTHF.[13]

Transitioning to a green solvent requires re-optimization of reaction conditions, but can lead to a more sustainable and safer process.[17]

Q4: My this compound has poor solubility. What should I do?

Poor solubility is a common hurdle. L-tyrosine and its derivatives can be challenging to dissolve.[18][19] If you encounter solubility issues with this compound or your amine component, consider the following:

  • Switch to a Stronger Solvent: If you are using DCM or THF, switch to DMF or NMP.[8]

  • Use a Co-solvent: Adding a small amount of DMSO can dramatically improve the solubility of difficult-to-dissolve reagents.[20]

  • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the reagents.[21][22] Use caution, as excessive heat can degrade the NHS ester.

  • Increase Solvent Volume: While this may slow down the reaction rate, ensuring complete dissolution is paramount. A starting concentration of 0.1 M is often a good balance.[23]

Troubleshooting Guide: Common Issues in this compound Couplings

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and resolve them.

Issue 1: Low or No Product Yield

A low yield is the most frequent problem, often stemming from multiple potential causes.[24][25]

Potential Cause Diagnostic Check Recommended Solution
Poor Solubility of Reactants Visually inspect the reaction mixture. Is it a clear, homogeneous solution? Are there suspended solids?1. Switch to a more effective solvent (e.g., from DCM to DMF or NMP).[5][8] 2. Add DMSO as a co-solvent to enhance solubility.[12] 3. Use sonication to aid dissolution before starting the reaction.
Hydrolysis of this compound The NHS ester is moisture-sensitive.[26] Was the reaction performed under anhydrous conditions? Were solvents properly dried?1. Use anhydrous grade solvents.[10] 2. Dry all glassware thoroughly. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Degraded DMF Does your DMF have a fishy odor? This indicates the presence of dimethylamine.[7]1. Use fresh, high-purity, amine-free DMF. 2. Store DMF properly, protected from light and moisture. Consider storing over molecular sieves.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. Is starting material still present after the expected reaction time?1. Allow the reaction to run for a longer period (e.g., overnight).[27] 2. Consider a slight increase in temperature (e.g., from room temperature to 30-40°C), but monitor for side product formation.

Issue 2: Presence of Multiple Side Products in the Final Mixture

Unwanted side products complicate purification and reduce the yield of your desired peptide.

Potential Cause Diagnostic Check Recommended Solution
Racemization Analyze the product's stereochemical purity using chiral HPLC. Serine and Tyrosine derivatives can be susceptible to racemization.[9][28]1. Avoid strong, sterically hindered bases like DIPEA if possible; N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices.[4][28] 2. Run the reaction at a lower temperature (e.g., 0°C to room temperature).
Reaction with Solvent Impurities The primary amine can react with impurities in the solvent (e.g., dimethylamine in old DMF).[5][7]1. Always use fresh, high-purity solvents. 2. If using DMF, consider purchasing small bottles to ensure freshness or purifying it before use.
Side Reaction with Amine Buffers If working in an aqueous or semi-aqueous system, buffers containing primary amines (e.g., Tris) will compete with your target amine.[7][26]1. Switch to a non-nucleophilic buffer such as phosphate or bicarbonate at the optimal pH of 8.3-8.5.[2][7]

Data Summary: Properties of Common Coupling Solvents

The selection of an appropriate solvent requires balancing various physicochemical properties. The following table provides a comparative overview of solvents commonly used in peptide coupling reactions.

SolventFormulaDielectric Constant (20°C)Boiling Point (°C)Key AdvantagesPotential Issues & Considerations
Dichloromethane (DCM) CH₂Cl₂9.140Good for Boc chemistry; volatile and easy to remove.Poor resin swelling; low polarity may not dissolve larger peptides.[5]
Tetrahydrofuran (THF) C₄H₈O7.666Moderate polarity.Can form peroxides; may not be a strong enough solvent for all reactants.
N,N-Dimethylformamide (DMF) C₃H₇NO36.7153Excellent dissolving power; good resin swelling.[6]Degrades to dimethylamine; high boiling point.[5][7]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO32.2202Superior solvating properties, especially for aggregating sequences.[8]High boiling point; more viscous and expensive than DMF.[6]
Dimethyl Sulfoxide (DMSO) C₂H₆OS47.2189Exceptional solvating power for difficult compounds.[11]High boiling point; hygroscopic; can complicate work-up.
Acetonitrile (ACN) C₂H₃N37.582High polarity; lower boiling point than DMF/NMP.More volatile, which can be an issue in automated synthesizers.
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O6.280"Green" alternative; lower toxicity.[13]Lower polarity than DMF; requires reaction optimization.

Process Optimization & Protocols

Experimental Protocol: Solvent Screening for this compound Coupling

This protocol provides a systematic approach to identify the optimal solvent for coupling this compound with a generic amine partner (H-AA-OR).

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., H-Gly-OMe·HCl) (1.2 eq)

  • Base (e.g., DIPEA or NMM) (1.5 eq)

  • Candidate Solvents (Anhydrous): DMF, NMP, DCM, ACN, 2-MeTHF

  • Reaction vials, magnetic stir bars, inert atmosphere setup

  • Analytical tools: TLC plates, LC-MS system

Procedure:

  • Setup: Arrange five separate reaction vials, each corresponding to a candidate solvent. Ensure all glassware is oven-dried.

  • Reagent Preparation: In each vial, add the amine component (1.2 eq) and a magnetic stir bar.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (this compound).

  • Dissolution & Inerting: Stir the mixtures until the amine is fully dissolved. Purge each vial with nitrogen or argon.

  • Base Addition: Add the base (1.5 eq) to each vial and stir for 2 minutes.

  • Initiate Reaction: Add this compound (1.0 eq) to each vial simultaneously (or in quick succession).

  • Reaction Monitoring:

    • Take a small aliquot from each reaction at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr).

    • Analyze each aliquot by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Analysis and Selection:

    • Compare the reaction rates across the different solvents.

    • Assess the purity profile for each reaction, noting the formation of any significant side products.

    • The optimal solvent is the one that provides the fastest conversion to the desired product with the cleanest reaction profile.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical decision-making process for selecting a solvent for your this compound coupling reaction.

Solvent_Selection_Workflow Start Start: Define Coupling Reaction (this compound + Amine) CheckSolubility Are both reactants soluble in standard solvents (DCM, THF)? Start->CheckSolubility TryDCM_THF Consider DCM or THF. Monitor for precipitation. CheckSolubility->TryDCM_THF Yes UsePolarAprotic Use a polar aprotic solvent. Default Choice: DMF CheckSolubility->UsePolarAprotic No CheckPurity Run a test reaction. Is the reaction clean (by LC-MS)? TryDCM_THF->CheckPurity CheckAggregation Is the peptide sequence known to be aggregation-prone? UsePolarAprotic->CheckAggregation UseNMP Use NMP as the primary solvent or as a co-solvent with DMF. CheckAggregation->UseNMP Yes CheckAggregation->CheckPurity No UseNMP->CheckPurity Optimize Proceed with selected solvent. Optimize concentration and temperature. CheckPurity->Optimize Yes Troubleshoot Troubleshoot Side Reactions: - Check for DMF degradation - Change base (e.g., DIPEA -> NMM) - Lower temperature CheckPurity->Troubleshoot No ConsiderGreen Consider Green Solvent Alternatives: - 2-MeTHF - Cyrene™ - Propylene Carbonate Optimize->ConsiderGreen For Sustainability Troubleshoot->UsePolarAprotic Re-evaluate Solvent

Caption: Decision workflow for selecting an optimal solvent in peptide coupling.

References

  • Vertex AI Search. (n.d.). Green Solvents in SPPS: Revolutionizing Peptide Synthesis with Sustainable DMF Alternatives.
  • RSC Publishing. (n.d.). The greening of peptide synthesis. Green Chemistry.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • ACS Publications. (2016, September 19). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering.
  • Vivenzio, G., et al. (2023, June 20). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC - NIH.
  • RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis.
  • Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis.
  • Anonymous. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • ElectronicsAndBooks. (n.d.). Solvation Effects in Solid-Phase Peptide Synthesis.
  • BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. r/Chempros.
  • NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9236).
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BenchChem. (2025). Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery.
  • Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros.
  • Dongmo Foumthuim, C. J., & Giacometti, A. (2023, January 4). Solvent quality and solvent polarity in polypeptides. RSC Publishing.
  • BenchChem. (2025). Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Lumiprobe. (n.d.). NHS esters in Reactive groups.
  • ChemicalBook. (n.d.). This compound | 10068-67-4.
  • Journal of Molecular Liquids. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination.
  • PEPTLAB. (n.d.). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • INIS-IAEA. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
  • MedChemExpress. (n.d.). Fmoc-Tyr(tBu)-OH | Amino Acid Derivative.
  • Apollo Scientific. (n.d.). Fmoc-L-tyr(tBu)-OSu | 155892-27-6.
  • PMC - NIH. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF.
  • ResearchGate. (n.d.). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect | Request PDF.
  • ResearchGate. (2024, April 1). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Bachem Products. (n.d.). Fmoc-N-Me-Tyr(tBu)-OH.

Sources

Technical Support Center: Purification Strategies for Peptides Containing Z-Tyr(tBu)-OSu

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the purification of peptides synthesized using N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Z-Tyr(tBu)-OSu). Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the complexities of peptide purification and achieve high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What is the primary application for this compound in peptide synthesis?

A1: this compound is primarily utilized in solution-phase peptide synthesis (SPPS) . The benzyloxycarbonyl (Z) group serves as a robust α-amino protecting group, while the tert-butyl (tBu) group protects the phenolic hydroxyl function of the tyrosine side chain. This combination is particularly valuable for synthesizing protected peptide fragments that can be later coupled to form larger peptides or proteins.[1]

Q2: What makes the Z and tBu protecting groups a good orthogonal pair?

A2: Orthogonality in protecting groups is crucial as it allows for the selective removal of one group without affecting the other. The Z/tBu pair is a classic example of an orthogonal system:

  • Z (Benzyloxycarbonyl) Group: Stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[1][2]

  • tBu (tert-Butyl) Group: Stable to hydrogenation and basic conditions but is cleaved by moderate to strong acids (e.g., Trifluoroacetic Acid - TFA).[2][3]

This orthogonality allows for precise control over the synthesis, enabling strategies like the deprotection of the N-terminus for chain elongation while keeping the side chain protected.

Q3: Is this compound suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A3: No, it is generally incompatible. Standard Fmoc-SPPS relies on the repeated use of a mild base (like piperidine) to remove the N-terminal Fmoc group.[1] While the Z-group is stable to piperidine, the overall strategy is not designed for it. The Z-group's removal condition (catalytic hydrogenation) is not compatible with standard solid-phase techniques.[1] Therefore, Z-protected amino acids are mainstays of solution-phase synthesis.

Q4: What are the most common impurities I should expect when working with peptides containing this compound?

A4: After the coupling step, the crude peptide mixture can contain several impurities:

  • Unreacted this compound: Or its hydrolyzed form, Z-Tyr(tBu)-OH.

  • Deletion Sequences: Peptides lacking the Tyr residue due to incomplete coupling.

  • Incompletely Deprotected Peptides: If a deprotection step was performed, peptides might retain protecting groups that should have been removed.[4]

  • Side-Reaction Products: Such as diketopiperazines if the peptide is at the dipeptide stage, or products of racemization.

  • Reagents and By-products: Excess coupling agents and their by-products.

Q5: What is the primary method for purifying peptides containing Z-Tyr(tBu)?

A5: The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][5] This technique separates the target peptide from impurities based on differences in hydrophobicity.

Troubleshooting Guide: Purification Challenges

This section addresses specific issues you may encounter during the purification of your Z-Tyr(tBu)-containing peptide.

Issue 1: My fully protected peptide is poorly soluble in the HPLC mobile phase.
  • Question: I've synthesized a peptide fragment that still has the Z and tBu groups attached. It's precipitating in my aqueous acetonitrile/TFA buffer system. What's happening?

  • Answer & Rationale: Fully protected peptides, especially those containing the highly nonpolar Z and tBu groups, can be extremely hydrophobic. Standard RP-HPLC mobile phases might not be sufficiently organic to dissolve them. The Z-group, in particular, contributes significantly to the molecule's hydrophobicity.

  • Troubleshooting Steps:

    • Modify Initial Conditions: Start with a higher initial percentage of organic solvent (e.g., 30-40% acetonitrile or more) in your HPLC gradient.

    • Change Organic Modifier: If acetonitrile is insufficient, consider using other solvents like isopropanol or a mixture of acetonitrile/isopropanol, which can be more effective at solubilizing very hydrophobic peptides.

    • Alternative Purification: For extremely difficult cases, consider alternative purification methods before RP-HPLC, such as precipitation/crystallization or normal-phase chromatography if applicable.

Issue 2: My final peptide shows a mass of +56 Da after TFA cleavage.
  • Question: After cleaving the tBu group with TFA and purifying, my mass spectrometry analysis shows a significant peak with a mass increase of 56 Da. What is this impurity?

  • Answer & Rationale: This is a classic sign of tert-butylation of a susceptible amino acid side chain.[6] During acidolysis with TFA, the tBu protecting group is cleaved, forming a reactive tert-butyl cation (tBu⁺). This cation can then irreversibly alkylate nucleophilic side chains, most commonly the sulfur atom in Cysteine, but also potentially Tryptophan.[6][7]

  • Troubleshooting & Prevention:

    • Use Scavengers: This side reaction is precisely why scavengers are critical in a cleavage cocktail. Always include scavengers to "trap" the tBu cations before they can react with your peptide.

    • Optimize Cleavage Cocktail: A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIPS).[8] TIPS is an excellent cation scavenger. For peptides containing Cysteine, adding 1-2% 1,2-ethanedithiol (EDT) is also highly recommended.

    • Minimize Cleavage Time & Temperature: Perform the cleavage at room temperature (or colder if possible) and for the minimum time required for complete deprotection (typically 1-3 hours). This reduces the opportunity for side reactions to occur.[6]

Issue 3: My chromatogram shows multiple, poorly resolved peaks around my target peptide.
  • Question: The HPLC of my crude product shows a broad hump or several closely eluting peaks instead of a single sharp peak for my product. Why is the purity so low?

  • Answer & Rationale: This can be caused by several factors originating from the synthesis or deprotection steps.

    • Incomplete Deprotection: If you performed a cleavage, some peptides may have retained the tBu group. A peptide with a tBu group will be significantly more hydrophobic and have a longer retention time on RP-HPLC than its deprotected counterpart.[3]

    • Racemization: The activation of the this compound or other amino acids during coupling can lead to epimerization, creating diastereomeric peptides that are often very difficult to separate. The Z-group itself is known to be resistant to racemization during activation, but other factors can contribute.[1]

    • Oxidation: Methionine or unprotected Cysteine residues can oxidize during synthesis or workup, leading to multiple species.

  • Troubleshooting Steps:

    • Confirm Identity with MS: Use HPLC-MS to analyze the different peaks. This will immediately tell you if you have a mixture of protected/deprotected species (+56 Da for tBu), oxidized species (+16 Da), or other modifications.[9]

    • Optimize Deprotection: If incomplete deprotection is the issue, increase the cleavage time or the strength of the acid. Monitor the reaction by HPLC to ensure it goes to completion.[3]

    • Optimize Coupling: To minimize racemization, ensure you are using appropriate coupling reagents (e.g., with additives like HOBt or Oxyma) and reaction times. Avoid excessive exposure to base.

    • Improve HPLC Method: For closely eluting diastereomers, a shallower gradient (e.g., 0.5% or 0.2% change in organic solvent per minute) can significantly improve resolution.

Experimental Protocols & Methodologies

Protocol 1: General RP-HPLC Purification of a Z-Protected Peptide

This protocol is designed for a peptide fragment where the N-terminal Z-group and side-chain tBu groups are still intact.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF, DMSO, or isopropanol.

    • Dilute this solution with the initial HPLC mobile phase (e.g., 40% Acetonitrile / 60% Water / 0.1% TFA) to ensure it remains dissolved. The final concentration should be around 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System & Column:

    • System: Preparative HPLC system with UV detection.

    • Column: C18 silica column (e.g., 10 µm particle size, 100-300 Å pore size). A wider pore size (300 Å) is often better for larger peptides.

    • Detection: Monitor at 220 nm (for the peptide backbone) and 254/280 nm (for the Z and Tyr aromatic groups).

  • Mobile Phase & Gradient:

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient Profile (Illustrative):

      Time (min) % Buffer B (ACN) Flow Rate (mL/min) Curve
      0 40 10 Linear
      5 40 10 Linear
      35 70 10 Linear
      40 95 10 Linear
      45 95 10 Linear

      | 50 | 40 | 10 | Linear |

  • Execution & Analysis:

    • Equilibrate the column with the starting conditions (40% B) for at least 5 column volumes.

    • Inject the prepared sample.

    • Collect fractions across the elution profile.

    • Analyze each fraction using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure target peptide.[9]

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Final Cleavage of tBu Group & Purification

This protocol describes the removal of the tBu side-chain protecting group and subsequent purification.

  • Cleavage of tBu Group:

    • Place the purified, protected peptide in a round-bottom flask.

    • Add a freshly prepared cleavage cocktail. For every 100 mg of peptide, use 2-4 mL of the cocktail. Standard Cocktail: 95% TFA, 2.5% Water, 2.5% TIPS.[8]

    • Stir the reaction at room temperature for 2-3 hours.

    • Remove the TFA under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification of Deprotected Peptide:

    • Follow the sample preparation and HPLC steps from Protocol 1.

    • Crucial Change: The deprotected peptide will be significantly more polar. Adjust the HPLC gradient accordingly.

    • Illustrative Gradient for Deprotected Peptide:

      Time (min) % Buffer B (ACN) Flow Rate (mL/min) Curve
      0 10 10 Linear
      5 10 10 Linear
      35 50 10 Linear
      40 95 10 Linear
      45 95 10 Linear

      | 50 | 10 | 10 | Linear |

Visualizations & Workflows

Purification Strategy Decision Workflow

This diagram outlines the logical steps for choosing a purification strategy based on the state of the peptide.

Purification_Strategy start Crude Peptide Synthesized using this compound q1 Is this a protected fragment for further coupling? start->q1 path1 Purify Fully Protected Peptide (Retain Z and tBu groups) q1->path1 Yes q2 Is the final product the fully deprotected peptide? q1->q2 No proc1 Use Hydrophobic Conditions: - High initial % Organic Solvent - RP-HPLC (Protocol 1) - Consider Normal Phase options path1->proc1 final_product Pure Peptide Product proc1->final_product (Protected Fragment) path2_cleavage Perform Cleavage Steps q2->path2_cleavage Yes proc2_H2 1. Catalytic Hydrogenation (Remove Z-group) path2_cleavage->proc2_H2 proc2_TFA 2. Acidolysis (TFA + Scavengers) (Remove tBu-group) proc2_H2->proc2_TFA path2_purify Purify Deprotected Peptide proc2_TFA->path2_purify proc2_purify_details Use Hydrophilic Conditions: - Low initial % Organic Solvent - RP-HPLC (Protocol 2) path2_purify->proc2_purify_details proc2_purify_details->final_product (Final Peptide) Impurity_Troubleshooting start Crude HPLC shows multiple peaks step1 Analyze with HPLC-MS start->step1 q1 Is a +56 Da peak present? step1->q1 res1 Cause: tBu Cation Side Reaction q1->res1 Yes q2 Are peaks poorly resolved with same mass? q1->q2 No sol1 Solution: - Add/Optimize Scavengers in Cleavage (TIPS, EDT) - Reduce Cleavage Time/Temp res1->sol1 end Implement Solution & Re-analyze sol1->end res2 Cause: Racemization (Diastereomers) q2->res2 Yes q3 Is a -56 Da peak present (relative to expected protected mass)? q2->q3 No sol2 Solution: - Optimize HPLC Gradient (make it shallower) - Review coupling reaction conditions res2->sol2 sol2->end res3 Cause: Incomplete Deprotection or Premature Loss q3->res3 Yes sol3 Solution: - Extend deprotection time - Check stability during workup res3->sol3 sol3->end

Caption: Workflow for troubleshooting common peptide impurities.

References
  • AAPPTec. (n.d.). Standard Removal of t-Bu Protecting Group. Technical Support Information Bulletin 1207. [Link]

  • Wikipedia. (2024). Peptide synthesis. [Link]

  • Albericio, F., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Letters in Peptide Science.
  • Li, P., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Li, P., et al. (2010). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization.
  • Google Patents. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
  • ResearchGate. (2011). Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride. [Link]

  • Akaji, K., et al. (1992). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • ResearchGate. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Kim, H., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules.

Sources

Technical Support Center: Stability and Troubleshooting for Z-Tyr(tBu)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the stability challenges associated with Z-Tyr(tBu)-OSu, particularly during extended reaction times. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your peptide synthesis workflows effectively.

The utility of this compound, like other N-hydroxysuccinimide (NHS) esters, is a direct consequence of its reactivity.[1][2] The OSu group is an excellent leaving group, activating the carboxylate for efficient aminolysis—the formation of a stable amide bond with a primary amine.[1][3] However, this same reactivity makes the molecule susceptible to degradation, primarily through hydrolysis. This guide is structured to address this fundamental challenge head-on, providing both preventative strategies and diagnostic tools.

Part 1: The Core Challenge: Aminolysis vs. Hydrolysis

The central issue affecting this compound stability is the competition between the desired reaction (aminolysis) and a destructive side reaction (hydrolysis).[1] Both water and the target amine are nucleophiles that can attack the activated ester. While the primary amine of your peptide or amino acid is a stronger nucleophile, the sheer molar excess of water in any non-anhydrous system makes hydrolysis a significant and constant threat.[1]

Competing_Reactions Z_Tyr_OSu This compound (Active Ester) Peptide Z-Tyr(tBu)-NH-R (Desired Peptide Bond) Z_Tyr_OSu->Peptide Aminolysis (Desired Reaction) Hydrolyzed Z-Tyr(tBu)-OH (Inactive Carboxylic Acid) Z_Tyr_OSu->Hydrolyzed Hydrolysis (Competing Reaction) Amine R-NH₂ (Target Amine) Water H₂O (Water/Moisture) NHS_ NHS_ Peptide->NHS_ Hydrolyzed->NHS_

Caption: Competing reaction pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound.

Q1: My coupling reaction with this compound is giving a very low yield, especially when I run it overnight. What is the most likely cause?

A: The most probable cause is the hydrolysis of the this compound active ester. NHS esters are highly susceptible to degradation by water.[1][3] The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of moisture in your solvents.[1][3] Over a long reaction time, even trace amounts of water can lead to the accumulation of the inactive Z-Tyr(tBu)-OH byproduct, thus reducing the amount of active ester available for coupling and lowering your final yield.

Q2: I see a significant peak in my mass spec analysis corresponding to the mass of Z-Tyr(tBu)-OH. Why is this happening?

A: This is a direct confirmation of reagent degradation. Z-Tyr(tBu)-OH is the product of the hydrolysis of this compound.[1] Its presence indicates that a portion of your starting material has been deactivated by water, either during storage or in the reaction vessel. This is the most common impurity and side-product related to this reagent.

Q3: How should I properly store this compound to maximize its shelf-life?

A: Proper storage is critical to prevent degradation before use.

  • Solid Form: The solid reagent should be stored in a tightly sealed vial at 2-8°C.[4] For long-term storage, -20°C is preferable. It is crucial to keep the container in a desiccator to protect it from atmospheric moisture.[5]

  • In Solution: If you must prepare a stock solution, use an anhydrous (dry) solvent like DMF or DMSO.[5] Prepare small aliquots in sealed vials under an inert atmosphere (e.g., argon or nitrogen) and store them at -20°C or -80°C.[5] This minimizes both water contamination and damage from repeated freeze-thaw cycles.

Q4: I allowed my vial of this compound to warm to room temperature before opening, but my yields are still poor. What else could be wrong?

A: While warming the vial is a critical step to prevent condensation, poor yields could still result from:

  • Solvent Quality: Your reaction solvents (e.g., DMF, DMSO) may contain water. DMF, in particular, is hygroscopic and can absorb moisture from the air, which will then hydrolyze your ester. Using anhydrous grade solvents is essential.[5]

  • Reaction pH: The pH of your reaction mixture is the most critical factor governing the rate of hydrolysis.[1] The hydrolysis rate increases dramatically at higher pH.[1][3]

  • Buffer Choice: If you are using a buffer, ensure it does not contain primary amines (e.g., Tris, Glycine), as these will compete with your target molecule in the coupling reaction.[3] Buffers like phosphate, borate, or carbonate are more suitable.[3]

Q5: How critical is temperature during the coupling reaction itself?

A: Very critical. Higher temperatures accelerate all reaction rates, including the undesirable hydrolysis of the NHS ester.[3] While some reactions require heat to overcome activation energy barriers, for NHS ester couplings, it is generally advisable to run the reaction at room temperature or below (e.g., 0°C to start) to favor aminolysis and suppress the rate of hydrolysis.

Part 3: Troubleshooting Guides and Experimental Protocols

Guide 1: Diagnosing Low Coupling Efficiency

If you are experiencing low yields, a systematic approach is necessary to identify the root cause. This workflow helps pinpoint the problem area.

Troubleshooting_Workflow Start Low Peptide Yield Check_Reagent 1. Verify Reagent Quality (this compound) Start->Check_Reagent Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Post-Reaction Workup & Purification Start->Check_Workup Reagent_Storage Improper Storage? (Moisture, Temp) Check_Reagent->Reagent_Storage Reagent_Age Reagent Age? (Old Batch) Check_Reagent->Reagent_Age Reagent_Solution Run HPLC/TLC on starting material Check_Reagent->Reagent_Solution Action Cond_Solvent Anhydrous Solvents Used? Check_Conditions->Cond_Solvent Cond_pH pH Control? (pH > 9 leads to rapid hydrolysis) Check_Conditions->Cond_pH Cond_Temp Reaction Temperature Too High? Check_Conditions->Cond_Temp Cond_Solution Monitor reaction at time points (1h, 4h, overnight) Check_Conditions->Cond_Solution Action Workup_SideRxn Side reactions during purification? Check_Workup->Workup_SideRxn Workup_Loss Product loss during extraction/chromatography? Check_Workup->Workup_Loss

Caption: A systematic workflow for troubleshooting low peptide yields.

Protocol 1: Analytical Monitoring of this compound Stability via HPLC

This protocol allows you to quantify the stability of your reagent over the course of a simulated long reaction.

  • Objective: To determine the rate of hydrolysis of this compound under your specific reaction conditions (solvent, temperature, buffer).

  • Materials:

    • This compound

    • Anhydrous reaction solvent (e.g., DMF or CH₃CN)

    • Reaction buffer (if applicable)

    • HPLC system with a C18 column

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in your anhydrous reaction solvent.

    • Immediately inject a sample (t=0) onto the HPLC to get a baseline peak area for the active ester.

    • Set up your reaction conditions in a sealed vial (e.g., add buffer, stir at room temperature).

    • At set time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot immediately in a solution of Mobile Phase A to prevent further reaction.

    • Analyze the aliquot by HPLC. Use a gradient such as 10-90% B over 20 minutes.

    • Analysis: Monitor the decrease in the peak area of this compound and the corresponding increase in the peak area of the hydrolysis product, Z-Tyr(tBu)-OH. This will give you a quantitative measure of the reagent's half-life under your experimental conditions.

Data Summary: Impact of pH and Temperature on NHS Ester Stability

The stability of NHS esters is quantified by their half-life (t½), the time it takes for 50% of the ester to hydrolyze. This data provides a crucial frame of reference for designing your experiments.[3]

pHTemperature (°C)Approximate Half-lifeCausality
6.025Many Hours to DaysLow concentration of hydroxide ions (nucleophile) results in a very slow hydrolysis rate.
7.025~ 1 - 2 HoursA reasonable compromise for many reactions where the amine is still sufficiently deprotonated.
8.025~ 10 - 20 MinutesIncreased hydroxide concentration significantly accelerates hydrolysis.
8.525A few MinutesAt this pH, hydrolysis becomes extremely rapid and often outcompetes the desired aminolysis reaction.[1]
7.04Several HoursLowering the temperature significantly slows the kinetics of hydrolysis, extending the useful lifetime.

This table summarizes general data for NHS esters. The exact half-life for this compound may vary but will follow the same trend.

Protocol 2: Best Practices for Handling and Use

Adherence to these steps will minimize reagent degradation and maximize reaction success.

  • Equilibration: Before opening a new or refrigerated vial of this compound, ALWAYS allow the container to sit on the bench for at least 20-30 minutes to fully equilibrate to room temperature.[1][5] This prevents atmospheric moisture from condensing on the cold powder.[1][5]

  • Inert Atmosphere: When possible, handle the solid reagent in a glove box or under a stream of dry nitrogen or argon.[5]

  • Solvent Preparation: Use only high-quality, anhydrous grade solvents (e.g., DMF, DMSO, CH₂Cl₂) for your reactions. Ensure they are stored over molecular sieves to maintain dryness.[5]

  • Reaction Setup: Add the this compound to the reaction last, or as close to the start of the reaction as possible. Do not let it sit in a non-anhydrous solution for extended periods before the coupling is initiated.

  • pH Management: For solution-phase synthesis, if a base is required for neutralization, use a non-nucleophilic base like Diisopropylethylamine (DIEA) and add it carefully to avoid creating localized high pH environments. A pH range of 7.2-8.0 is a typical starting point.

  • Avoid Excess: Using a large excess of this compound to compensate for degradation can complicate purification. It is more effective to control the reaction conditions to prevent hydrolysis in the first place.

By understanding the chemical vulnerability of this compound and implementing these rigorous handling and experimental protocols, you can significantly mitigate stability issues, leading to more consistent, reliable, and higher-yielding peptide syntheses.

References

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Tyr(tBu)-OH. [Link]

  • Biomitigation. Z-Tyr(tBu)-OH. [Link]

  • Li, J., & Carr, P. W. (1997). Effect of temperature on the thermodynamic properties, kinetic performance, and stability of polybutadiene-coated zirconia. Analytical Chemistry, 69(5), 837–843. [Link]

Sources

How to handle aggregation in peptides after coupling Z-Tyr(tBu)-OSu

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Guide for Peptide Aggregation After Coupling Z-Tyr(tBu)-OSu

As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols to diagnose, troubleshoot, and prevent peptide aggregation, a common challenge encountered during synthesis, particularly when incorporating bulky and hydrophobic residues like tert-butyl-protected Tyrosine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering aggregation issues involving protected tyrosine.

Q1: What is peptide aggregation and why is it a concern after coupling this compound?

A1: Peptide aggregation during synthesis is the self-association of growing peptide chains attached to the solid support (in SPPS) or in solution. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1][2][3] Once aggregated, the peptide chains can become insoluble and sterically inaccessible, which severely hinders subsequent deprotection and coupling steps, leading to failed syntheses, low yields, and difficult purifications.[4]

The introduction of a Tyr(tBu) residue is particularly problematic for two main reasons:

  • Hydrophobicity: The tert-butyl (tBu) group is large and non-polar, significantly increasing the hydrophobicity of the peptide sequence. This promotes hydrophobic collapse and self-association.[5]

  • Steric Hindrance: The bulkiness of the Tyr(tBu) residue can physically impede the approach of reagents, potentially leading to slower or incomplete reactions that give aggregation more time to occur.[6]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several key indicators can signal that your peptide is aggregating during solid-phase synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken, clumped together, or fail to swell adequately in the synthesis solvent. This is a primary visual cue that the peptide chains are collapsing onto themselves.[1][2][4]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[2][7] Similarly, the removal of the N-terminal protecting group may be sluggish.

  • Unreliable Amine Tests: In cases of severe aggregation, the collapsed peptide-resin matrix can physically block the test reagents from reaching unreacted amino groups, leading to false-negative results from the Kaiser or TNBS tests.[4][8]

  • Physical Changes: The resin may become sticky and difficult to agitate. In continuous-flow synthesizers, a broadening and flattening of the Fmoc-deprotection UV peak is a classic sign of aggregation.[4][9]

Q3: Is this compound a standard reagent for Solid-Phase Peptide Synthesis (SPPS)?

A3: this compound is primarily designed for solution-phase peptide synthesis . The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a condition that is incompatible with standard solid-phase techniques.[10] The standard reagent for incorporating Tyr(tBu) in modern Fmoc-based SPPS is Fmoc-Tyr(tBu)-OH .

However, you may be using this compound for a fragment condensation on a solid support or in a Boc-based strategy. Regardless of the specific methodology, the fundamental drivers of aggregation—intermolecular hydrogen bonding and hydrophobicity contributed by the Tyr(tBu) residue—remain the same. The troubleshooting strategies outlined in this guide are therefore broadly applicable.

Part 2: In-Depth Troubleshooting Guide

Issue: Incomplete Coupling or Deprotection Following Tyr(tBu) Incorporation

Symptoms:

  • Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[2]

  • Low yield of the target peptide upon final cleavage.

  • Mass spectrometry analysis reveals significant deletion sequences (e.g., n-1), particularly the absence of the amino acid intended for coupling after Tyr(tBu).

Root Cause Analysis of Tyr(tBu)-Induced Aggregation

The following diagram illustrates the causal chain leading to synthesis failure.

A Couple this compound or Fmoc-Tyr(tBu)-OH B Increased Peptide Hydrophobicity & Bulk A->B C Inter-chain Hydrogen Bonding (β-Sheet Formation) B->C D Peptide Chain Collapse & Self-Association C->D E Poor Solvation of Peptide-Resin Complex D->E F Reduced Reagent Accessibility to N-Terminus D->F G Incomplete Coupling & Deprotection E->G F->G H Synthesis Failure: Low Yield & Purity G->H

Caption: Causal pathway from Tyr(tBu) incorporation to synthesis failure.

Part 3: Recommended Solutions & Protocols

Solutions are presented in a tiered approach, from immediate interventions for an ongoing synthesis to proactive strategies for future attempts.

Tier 1: Immediate Interventions (Reactive)

These strategies can be implemented immediately if you detect signs of aggregation during a synthesis.

The choice of solvent is critical for maintaining the solvation of the growing peptide chain.[11]

  • Action: Switch from standard solvents like DMF or DCM to more powerful, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to your solvent system.[1][2][11] NMP is often superior for solvating hydrophobic peptides.[12]

  • Protocol 1: See below for a detailed protocol on using a "Magic Mixture."[4][13]

Elevated temperatures provide kinetic energy to disrupt stable intermolecular hydrogen bonds.

  • Action: Perform the coupling and/or deprotection steps at a higher temperature (e.g., 50-75°C). This is most effectively and safely achieved using a dedicated microwave peptide synthesizer.[1][2]

These salts disrupt the structure of water and interfere with hydrogen bonding networks.

  • Action: Add a chaotropic salt like LiCl or KSCN to the coupling or washing solutions.[1][2][4]

  • Protocol 2: See below for a protocol on incorporating chaotropic salts.

  • Action (Coupling): If aggregation is hindering a coupling step, use a more potent coupling reagent like HATU, HCTU, or PyBOP .[2] Perform a "double coupling" by repeating the coupling step with fresh reagents.[4]

  • Action (Fmoc-Deprotection): For stubborn Fmoc group removal, add a stronger, non-nucleophilic base like 1-2% 1,8-Diazabicycloundec-7-ene (DBU) to your 20% piperidine in DMF solution.[1][2]

Tier 2: Proactive Strategies (Preventative)

These strategies should be considered during the planning phase of a synthesis known to contain difficult or aggregation-prone sequences.

The most effective way to prevent aggregation is to introduce "kinks" into the peptide backbone that disrupt the formation of β-sheets.

  • Action: Strategically substitute a standard amino acid pair in your sequence with a pseudoproline dipeptide .[14][15] These derivatives of Serine or Threonine create a cis-amide bond that breaks up secondary structures.[15][16][17] They are incorporated like any other dipeptide and are reverted to the native residues during final TFA cleavage.[4][17]

  • Protocol 3: See below for a protocol on incorporating pseudoproline dipeptides.

  • Alternative: Backbone protection with Hmb or Dmb groups on specific residues can also be highly effective.[1][4]

The solid support itself plays a crucial role.

  • Action: For known difficult sequences, use a low-loading (low substitution) resin (e.g., < 0.4 mmol/g). This increases the distance between growing peptide chains, reducing the chance of interaction.[1][2][3] Alternatively, use a resin with enhanced swelling and solvation properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaSyn® TG).[2][4]

Part 4: Detailed Experimental Protocols
Protocol 1: Using the "Magic Mixture" for Acylation

This protocol is designed to improve solvation during a difficult coupling step.[4][13]

  • Preparation: Prepare the "Magic Mixture" solvent system: a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene carbonate.

  • Wash: Before coupling, wash the peptide-resin with this mixture.

  • Activation: Pre-activate your protected amino acid (e.g., Fmoc-AA-OH) with your chosen coupling reagent (e.g., HATU/DIPEA) in a minimal amount of the "Magic Mixture".

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the reaction vessel at 55°C for 1-2 hours, or until a negative Kaiser/TNBS test is achieved.

  • Wash: Thoroughly wash the resin with DMF to remove residual reagents.

Protocol 2: Incorporation of Chaotropic Salts (Manual SPPS)

This protocol describes the use of LiCl to disrupt aggregation before a coupling step.[7]

  • Deprotection & Neutralization: Perform the N-terminal deprotection (e.g., Boc or Fmoc removal) and subsequent neutralization steps as per your standard protocol.

  • Chaotropic Wash: Before coupling, add a solution of 0.4 M LiCl in DMF to the reaction vessel, ensuring the resin is well-suspended. Agitate for 15-30 minutes.

  • Drain: Drain the LiCl/DMF solution.

  • Coupling: Immediately proceed with the pre-activated amino acid coupling step as per your standard protocol. The residual chaotropic salt helps maintain a dissociated state.

  • Monitoring and Washing: Monitor the reaction for completion. After completion, wash the resin thoroughly with DMF to remove the chaotropic salt before the next cycle.[7]

Protocol 3: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the incorporation of a structure-disrupting dipeptide using phosphonium/aminium activation.[2]

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH) (5 eq.) and a coupling reagent (e.g., HATU, HBTU, PyBOP) (5 eq.) in a minimal volume of DMF or NMP.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 eq.) to the activation solution and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Confirmation: Perform a TNBS or Kaiser test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[2]

  • Wash: Wash the resin thoroughly with DMF and proceed to the next deprotection step.

Part 5: Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of different strategies can vary based on the specific peptide sequence. The following table summarizes reported improvements.

StrategyPeptide Sequence/ContextReported Yield/Purity ImprovementCitation(s)
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield[2]
Synthesis of Aβ 1–42Crude yield increased from 33% to 57%[2]
Microwave-Assisted SPPS Synthesis of Aβ 1–42Crude yield of 87% and purity of 67%[2]
High-Temperature Synthesis Synthesis of Aβ 1–4221-22% yield at 40-55°C[2]
NMP Solvent Short, very hydrophobic peptideImproved crude purity compared to DMF[12]
Part 6: Troubleshooting Workflow

Use this flowchart to guide your decision-making process when encountering a failed synthesis.

Start Synthesis step fails (e.g., positive Kaiser test after coupling) CheckSwell Check resin swelling. Is it shrunken or clumpy? Start->CheckSwell Aggregation High suspicion of PEPTIDE AGGREGATION CheckSwell->Aggregation Yes OtherIssue Consider other issues: - Reagent degradation - Inefficient activation - Steric hindrance CheckSwell->OtherIssue No Tier1 Apply Tier 1 Interventions: 1. Switch to NMP/DMSO 2. Increase Temperature (Microwave) 3. Double couple with HATU/HCTU 4. Add Chaotropic Salts (LiCl) Aggregation->Tier1 TestAgain Re-run step and test completion (e.g., Kaiser test) Tier1->TestAgain Success Problem Solved. Continue Synthesis. TestAgain->Success Pass Failure Synthesis still fails. Consider re-synthesis. TestAgain->Failure Fail Tier2 Plan Re-synthesis with Tier 2 Strategies: 1. Incorporate Pseudoproline Dipeptides 2. Use Low-Loading Resin 3. Use PEG-based Resin Failure->Tier2

Caption: Troubleshooting workflow for failed peptide synthesis steps.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Retrieved from [Link]

  • Coin, I., et al. (2007). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Engineering, Design and Selection, 20(1), 39-49. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1995). Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]

  • van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 237-246. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequence-dependent aggregation leads to "difficult couplings". ResearchGate. Retrieved from [Link]

  • Hu, Y., et al. (2020). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews, 49(11), 3239-3263. Retrieved from [Link]

  • Wikipedia. (2023). Pseudoproline. Wikipedia. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Aapptec. Retrieved from [Link]

  • ResearchGate. (n.d.). Butylation of the tyrosine residue of p603 confers peptide reactivity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature. Retrieved from [Link]

  • NIH. (n.d.). Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. NIH. Retrieved from [Link]

  • Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. Retrieved from [Link]

  • Aapptec Peptides. (2019). Pseudoproline Dipeptides. Aapptec. Retrieved from [Link]

  • University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Retrieved from [Link]

  • Lee, K. C., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. NIH. Retrieved from [Link]

  • Wang, W. (2009). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics, 369(1-2), 1-13. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Alternatives for Z-Tyr(tBu)-OSu in Protected Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient incorporation of amino acids is the bedrock of successful peptide synthesis. Historically, Z-Tyr(tBu)-OSu has served as a reliable reagent for introducing a protected tyrosine residue. However, the evolution of peptide chemistry, particularly the widespread adoption of Fmoc-based solid-phase peptide synthesis (SPPS), has ushered in a new generation of alternatives that offer enhanced efficiency, milder reaction conditions, and greater flexibility.

This guide provides an in-depth, objective comparison of the modern alternatives to this compound. We will deconstruct the protected amino acid into its core components—Nα-protection, side-chain protection, and carboxyl group activation—to systematically explore the superior options available to today's peptide chemist.

Deconstructing the Classical Reagent: this compound

To understand the alternatives, we must first understand the roles of each component in the classical this compound molecule:

  • Z (Benzyloxycarbonyl): An Nα-protecting group, typically removed by strong acid (e.g., HBr in acetic acid) or hydrogenolysis. Its removal conditions are harsh and incompatible with the milder, more orthogonal strategies favored in modern SPPS.

  • Tyr(tBu) (Tyrosine protected with tert-Butyl): The tert-butyl ether is a robust protecting group for the phenolic hydroxyl side chain of tyrosine.[1][2] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3]

  • OSu (N-Hydroxysuccinimide ester): A pre-activated form of the carboxylic acid. Active esters like OSu react with the free amine of the growing peptide chain to form a peptide bond. While effective, they can be prone to hydrolysis, and in-situ activation methods are now often preferred for their speed and efficiency.[4]

The primary driver for seeking alternatives is the incompatibility of the 'Z' group with the dominant Fmoc-SPPS methodology. This has led to a paradigm shift in how protected tyrosine is incorporated.

Part I: The Modern Standard - Fmoc-Tyr(tBu)-OH

The most direct and widely adopted alternative is Fmoc-Tyr(tBu)-OH .[5][6][7] This reagent replaces the Z-group with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, making it perfectly suited for automated and manual Fmoc-SPPS.[8]

Why Fmoc is Superior to Z for SPPS: The core advantage lies in its orthogonality .[3][9] In the Fmoc/tBu strategy, the Nα-Fmoc group is removed with a mild base (typically 20% piperidine in DMF), while the acid-labile side-chain protecting groups (like tBu) remain completely intact.[3] This allows for repeated cycles of deprotection and coupling without damaging the growing peptide. The final cleavage from the resin and removal of side-chain protection is then accomplished in a single step with a strong acid cocktail (e.g., 95% TFA).[3]

Using Fmoc-Tyr(tBu)-OH is significantly more efficient as it prevents the unproductive acylation of the tyrosine side chain, which can occur if left unprotected.[1][5][6] This leads to higher purity and yield of the final peptide.[1]

Part II: Alternatives in Carboxyl Group Activation - The Power of Modern Coupling Reagents

While this compound comes pre-activated, the modern approach using Fmoc-Tyr(tBu)-OH involves in-situ activation directly within the reaction vessel. This is accomplished using a vast arsenal of coupling reagents that are generally faster, more efficient, and can suppress side reactions better than simple active esters.[10][11]

These reagents work by converting the carboxylic acid of Fmoc-Tyr(tBu)-OH into a highly reactive intermediate that readily couples with the N-terminal amine of the peptide chain.[11][12]

Key Classes of Modern Coupling Reagents:
  • Uronium/Aminium Salts: This class is arguably the gold standard for routine and challenging couplings.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered one of the most effective coupling reagents, prized for high efficiency, rapid kinetics, and low racemization.[12][13][14] It functions by creating a highly reactive OAt-active ester intermediate.[12][15][16]

    • HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate): A widely used and cost-effective reagent, excellent for most standard couplings.[11]

  • Phosphonium Salts:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent reagent for routine synthesis. A key advantage is that it does not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts like HBTU and HATU.[12]

  • Carbodiimides:

    • DIC (N,N'-Diisopropylcarbodiimide): A liquid carbodiimide that is easy to handle.[13] It is almost always used with an additive to increase efficiency and, crucially, to suppress racemization.[17][18]

    • Additives for Carbodiimides: Reagents like HOBt (1-Hydroxybenzotriazole) and OxymaPure (Ethyl cyanohydroxyiminoacetate) are essential when using carbodiimides.[18][19] They react with the activated intermediate to form an active ester, which is less prone to racemization.[18]

// Nodes FmocTyrOH [label="Fmoc-Tyr(tBu)-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HATU [label="HATU Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="Highly Reactive\nOAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide [label="Resin-Bound Peptide\nwith free N-terminus", fillcolor="#F1F3F4", fontcolor="#202124"]; CoupledPeptide [label="Elongated Peptide", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Tetramethylurea +\nDeprotonated Base", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FmocTyrOH -> Carboxylate [label=" Deprotonation"]; Base -> Carboxylate; Carboxylate -> ActiveEster [label=" Attacks"]; HATU -> ActiveEster; ActiveEster -> CoupledPeptide [label=" Acylation"]; Peptide -> CoupledPeptide; ActiveEster -> Byproducts [style=dashed]; } } Caption: In-situ activation and coupling using Fmoc-Tyr(tBu)-OH and HATU.

Performance Comparison of Coupling Reagents
Reagent ClassExample(s)Coupling SpeedRacemization RiskKey AdvantagesCommon Considerations
Uronium/Aminium HATU, HBTUVery FastVery LowHighly efficient, especially for difficult or sterically hindered couplings.[12][13][14]Can cause guanidinylation side reactions, especially if used in excess.[12] HATU is more expensive.
Phosphonium PyBOPFastLowDoes not cause guanidinylation. Byproducts are water-soluble, aiding purification in solution phase.Solutions in DMF have moderate stability and should be made fresh.
Carbodiimide DIC + OxymaModerateLow (with additive)Cost-effective. The byproduct of DIC (DIU) is soluble and easily washed away in SPPS.[18]Requires an additive (e.g., Oxyma, HOBt) to prevent significant racemization.[18][19][20]

Part III: Alternatives in Tyrosine Side-Chain Protection

While the tert-butyl (tBu) group is the workhorse for tyrosine side-chain protection in Fmoc-SPPS, certain applications may benefit from alternative protecting groups. The choice often depends on the desired cleavage conditions, especially if a fully protected peptide fragment is the target.[21]

Protecting GroupAbbreviationKey Features & ApplicationsCleavage Conditions
tert-Butyl tBuStandard Choice for Fmoc-SPPS. Stable to piperidine, cleanly removed with high concentrations of TFA.[3]Strong acid (e.g., >90% TFA).[2]
Benzyl BzlMore useful in Boc chemistry, but can be used in Fmoc-SPPS. It is partially removed by TFA.[21]Strong acid (HF) or hydrogenolysis.[2]
2,6-Dichlorobenzyl 2,6-Cl₂BzlHighly stable to acid. Used in Fmoc chemistry to produce fully protected peptide fragments for subsequent condensation.[21]Very strong acid (HF).
Trityl TrtMore acid-labile than tBu. Its bulkiness can sometimes prevent aggregation. Can be cleaved with very mild acid (1-5% TFA), allowing for orthogonal cleavage while the peptide is still on a hyper-acid-labile resin.[22]Mild acid (1-5% TFA in DCM).[22]

Experimental Protocols

Standard Protocol for Incorporating Fmoc-Tyr(tBu)-OH in Automated SPPS

This protocol outlines a typical coupling cycle using HATU as the activating reagent.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-Tyr(tBu)-OH

  • Coupling Reagent Solution: 0.5 M HATU in DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solution: DMF

Workflow:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes. Drain.

    • Repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents relative to resin loading) in DMF.

    • Add the HATU solution (3.9 equivalents) and DIPEA (8 equivalents).

    • Pre-activate the mixture by vortexing for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group simultaneously.

// Nodes Start [label="Start:\nResin-Bound Peptide\n(N-terminally Fmoc-protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 1: Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Step 2: Coupling\n(Fmoc-Tyr(tBu)-OH + HATU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End:\nElongated Peptide\n(N-terminally Fmoc-protected)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Loop [label="Repeat for\nNext Amino Acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Loop [style=dashed, arrowhead=open]; Loop -> Deprotection [style=dashed, arrowhead=open]; } } Caption: A standard cycle for solid-phase peptide synthesis (SPPS).

Conclusion and Recommendations

The landscape of peptide synthesis has evolved significantly. While this compound remains a valid reagent for specific solution-phase applications, it is largely superseded in modern research and development by the combination of Fmoc-Tyr(tBu)-OH and an in-situ coupling reagent .

For the vast majority of applications, the recommended alternative is:

  • Building Block: Fmoc-Tyr(tBu)-OH

  • Activation/Coupling Reagent: HATU for maximum efficiency and speed, or PyBOP to avoid any risk of guanidinylation. For cost-sensitive syntheses, DIC/Oxyma is a robust choice.

This modern combination provides a faster, more efficient, and more reliable workflow that is fully compatible with automated solid-phase synthesizers. By understanding the roles of each component and the advantages of the alternatives, researchers can optimize their synthetic strategies to achieve higher yields and purities in their target peptides.

References
  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents.
  • Huabio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sun, H., Chen, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wikipedia. (n.d.). Peptide synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Wang, B., et al. (n.d.).
  • Al Musaimi, O. (2016).
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • G. T. T. K. Andreea-Teodora, et al. (2017).
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
  • BenchChem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH; CAS 71989-38-3.
  • ChemicalBook. (n.d.). Fmoc-Tyr(tBu)-OH | 71989-38-3.
  • BenchChem. (n.d.). A Head-to-Head Battle in Peptide Synthesis: Fmoc-Tyr(tBu) vs. Fmoc-Tyr(Trt).
  • BenchChem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide.
  • Cayman Chemical. (n.d.). Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Confirming Z-Tyr(tBu)-OSu Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the precise confirmation of each chemical step is paramount. The incorporation of protected amino acids, such as N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine-N-hydroxysuccinimide ester (Z-Tyr(tBu)-OSu), is a critical juncture that demands rigorous analytical validation. This guide provides an in-depth technical comparison of mass spectrometry-based methods to confirm the successful incorporation of this compound into a peptide sequence, offering field-proven insights and detailed experimental protocols.

The Imperative for Analytical Rigor in Peptide Synthesis

In the intricate workflow of peptide synthesis, particularly in the context of developing peptide-drug conjugates or other modified therapeutic peptides, ambiguity is the enemy of progress. The successful coupling of this compound to a free amine on a peptide is a foundational step. Failure to confirm this incorporation can lead to the propagation of impurities, confounding downstream biological assays and ultimately compromising the integrity of the final product. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the gold standard for this verification.

Core Principles of Mass Spectrometry for Peptide Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In the context of peptide analysis, electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of peptide ions into the gas phase, preserving the integrity of the molecule.[2] Once in the gas phase, the peptide ions can be analyzed in a single MS mode to determine their molecular weight or subjected to tandem mass spectrometry (MS/MS) for structural elucidation. In MS/MS, peptide ions are isolated, fragmented through collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions are analyzed. This fragmentation provides sequence information and can pinpoint the location of modifications.[2]

Mass Spectrometry-Based Confirmation of this compound Incorporation: A Multi-Faceted Approach

Confirmation of this compound incorporation relies on a logical progression of mass spectrometric analyses, each providing a layer of evidence.

Intact Mass Analysis: The First Line of Evidence

The initial and most straightforward confirmation comes from the accurate mass measurement of the modified peptide. The incorporation of the Z-Tyr(tBu) moiety results in a predictable mass shift.

Calculating the Expected Mass Shift:

  • Z-Tyr(tBu)-OH: C21H25NO5, Molecular Weight = 383.43 g/mol

  • Modification: The Z-Tyr(tBu) group replaces a hydrogen atom on the target amine (e.g., the N-terminus or a lysine side chain).

  • Mass of Z-Tyr(tBu) moiety: 383.43 - 1.01 (mass of H) = 382.42 Da

Therefore, the successful incorporation of a single Z-Tyr(tBu) group will result in a mass increase of 382.42 Da on the unmodified peptide. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, can measure this mass shift with high accuracy, providing strong initial evidence of successful conjugation.[3]

Data Presentation: Expected vs. Observed Mass

Peptide StateTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)Conclusion
Unmodified Peptide[Insert theoretical mass][Insert observed mass][Calculate ppm error]Baseline
Z-Tyr(tBu)-modified Peptide[Unmodified mass + 382.42][Insert observed mass][Calculate ppm error]Successful Incorporation
Tandem Mass Spectrometry (MS/MS): Pinpointing the Modification Site and Confirming Structure

While intact mass analysis confirms if the modification is present, MS/MS analysis reveals where it is located and provides definitive structural confirmation through the analysis of fragmentation patterns.

Predicted Fragmentation of the Z-Tyr(tBu) Moiety:

The fragmentation of the Z-Tyr(tBu)-modified peptide will be a composite of peptide backbone cleavage and fragmentation of the modifying group itself.

  • Loss of the tert-Butyl Group: The tert-butyl (tBu) group is notoriously labile under CID conditions. A characteristic neutral loss of isobutylene (C4H8, 56.11 Da) or a methyl radical (CH3•, 15.02 Da) is a strong indicator of the tBu group's presence.[4][5]

  • Loss of the Benzyloxycarbonyl (Z) Group: The benzyloxycarbonyl (Z) group can also fragment, often through the loss of toluene (C7H8, 92.14 Da) or benzyl alcohol (C7H8O, 108.14 Da).

  • Characteristic Tyrosine Fragments: The underlying tyrosine residue will also produce its characteristic immonium ion at m/z 136.076.[6]

Interpreting the MS/MS Spectrum:

A successful incorporation will be confirmed by:

  • A shift in the b- or y-ion series: Peptide fragmentation primarily occurs at the amide bonds, generating a series of b- and y-ions. If the modification is on the N-terminus, the entire b-ion series will be shifted by 382.42 Da. If the modification is on a lysine residue, the y-ions C-terminal to the modified lysine and the b-ions N-terminal to and including the modified lysine will show the mass shift.[7]

  • Observation of characteristic fragment ions: The presence of ions corresponding to the loss of the tBu and Z groups from the precursor ion or from fragment ions provides orthogonal confirmation.

Experimental Workflow: LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Peptide Conjugation Reaction Mixture desalt Desalting (e.g., C18 ZipTip) sample->desalt reconstitute Reconstitution in MS-compatible solvent desalt->reconstitute lc Reverse-Phase HPLC Separation reconstitute->lc ms1 Full MS Scan (Intact Mass) lc->ms1 ms2 Data-Dependent MS/MS (Fragmentation) ms1->ms2 software MS Data Analysis Software ms2->software database Peptide Sequence Database database->software interpretation Manual Spectral Interpretation software->interpretation

Caption: Workflow for LC-MS/MS analysis of this compound modified peptides.

Detailed Experimental Protocol: LC-MS/MS for this compound Incorporation

1. Sample Preparation:

  • Reaction Quenching: Quench the conjugation reaction by adding an appropriate reagent (e.g., a primary amine like Tris or glycine) to consume excess this compound.

  • Desalting: Desalt the peptide sample using a C18 solid-phase extraction cartridge (e.g., a ZipTip) to remove salts and other reaction components that can interfere with ESI-MS.

  • Reconstitution: Reconstitute the desalted peptide in a solvent compatible with reverse-phase liquid chromatography and mass spectrometry (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the modified peptide from the unmodified peptide and other impurities (e.g., 5-95% B over 15 minutes).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Full MS Scan (MS1): Acquire spectra over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ions of both the unmodified and modified peptides.

    • Tandem MS Scan (MS2): Use a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions. Set the collision energy (e.g., normalized collision energy of 25-35%) to induce fragmentation.

3. Data Analysis:

  • Software: Use a suitable mass spectrometry data analysis software to identify the precursor ions and analyze the MS/MS spectra.

  • Database Searching: If working with a known peptide sequence, search the data against a database containing that sequence, specifying the potential mass modification of +382.42 Da on the relevant amino acid(s).

  • Manual Interpretation: Manually inspect the MS/MS spectra to confirm the sequence coverage and the presence of the characteristic fragment ions of the Z-Tyr(tBu) group.

Alternative and Complementary Analytical Techniques

While mass spectrometry is the primary tool, other techniques can provide valuable complementary information.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Principle: HPLC separates the components of a mixture, and a UV detector measures the absorbance of the eluting compounds. The benzyloxycarbonyl (Z) group contains a phenyl ring, which has a strong UV absorbance at around 254 nm.

  • Application: HPLC-UV can be used to monitor the progress of the conjugation reaction. A new peak corresponding to the Z-Tyr(tBu)-modified peptide should appear, and its area will increase over time, while the peak for the unmodified peptide decreases. This method is excellent for reaction monitoring and purification but does not provide structural confirmation.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

  • Application: For smaller peptides, 1D and 2D NMR experiments can definitively confirm the structure of the modified peptide. The characteristic signals of the Z-group (aromatic protons) and the tBu-group (singlet at ~1.3 ppm) would be observable.[9] However, NMR is less sensitive than MS and may not be feasible for complex mixtures or very low sample amounts.

Comparison of Analytical Techniques

TechniqueStrengthsWeaknessesPrimary Application
Mass Spectrometry (MS) High sensitivity, provides molecular weight and structural information.Can be destructive, requires specialized equipment.Definitive confirmation of incorporation and site of modification.
HPLC-UV Robust, quantitative, excellent for monitoring reaction kinetics and purification.Does not provide structural confirmation.Reaction monitoring and purification.
NMR Spectroscopy Provides unambiguous structural information.Low sensitivity, requires larger sample amounts, not suitable for complex mixtures.Structural elucidation of purified, smaller peptides.

Conclusion: A Self-Validating System for Confidence in Your Chemistry

The confirmation of this compound incorporation is not a single measurement but a process of accumulating evidence. By combining intact mass analysis with detailed MS/MS fragmentation studies, researchers can create a self-validating system that provides a high degree of confidence in the chemical modification. The predicted mass shift, the characteristic fragmentation of the protecting groups, and the shift in the peptide backbone fragment ions all converge to provide an unambiguous confirmation. While alternative techniques like HPLC-UV and NMR have their place in the analytical workflow, mass spectrometry remains the indispensable tool for the definitive structural characterization of modified peptides, ensuring the integrity and success of your research and development endeavors.

References

  • J Mass Spectrom. 2016 Jan;51(1):28-32. doi: 10.1002/jms. 3722. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • ResearchGate. (2025-08-06). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • PMC. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • ACS Omega. 2020 Sep 16;5(38):24848-24853. doi: 10.1021/acsomega. 0c03554. Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • ACS Publications. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • PMC. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. [Link]

  • Interpretation of mass spectra. [Link]

  • PMC. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • YouTube. Mass Spectrometry - Fragmentation. [Link]

  • NCBI. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC?. [Link]

  • Google Patents. Identification of amino acids by mass spectrometry.
  • NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • ACS Publications. Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. [Link]

  • Identification of Protein Modifications by Mass Spectrometry. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • PubMed Central. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. [Link]

  • Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Z-Tyr(tBu)-OSu by RP-HPLC and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Starting Material Purity in Peptide Synthesis

In the precise world of peptide synthesis, the quality of the final product is inextricably linked to the purity of its constituent building blocks. Z-Tyr(tBu)-OSu (N-α-Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester) is a crucial protected amino acid derivative used in the solution-phase synthesis of complex peptides. The activated N-hydroxysuccinimide (NHS) ester facilitates efficient peptide bond formation, while the Z (Cbz) and tBu (tert-butyl) groups provide orthogonal protection for the amine and phenol functionalities, respectively.

The presence of even minute impurities, such as unreacted starting materials, dipeptides, or diastereomers, can initiate a cascade of undesirable side reactions during synthesis. This leads to the formation of deletion sequences or other closely-related peptide impurities that are often challenging and costly to remove during downstream purification.[1] Therefore, a robust, validated analytical method to confirm the purity of this compound before its use is not merely a quality control measure; it is a fundamental prerequisite for a successful and efficient synthesis campaign.

This guide provides an in-depth protocol for the purity assessment of this compound using the gold-standard technique of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, it compares this method with alternative and orthogonal techniques, offering a comprehensive framework for selecting the most appropriate analytical strategy.

Part 1: The Workhorse Method - Purity Determination by RP-HPLC

RP-HPLC is the predominant technique for analyzing the purity of protected amino acids due to its high resolution, robustness, and reproducibility.[2] The method separates compounds based on their hydrophobicity. The nonpolar C18 stationary phase retains the hydrophobic this compound, while a gradient of increasing organic solvent (acetonitrile) in the mobile phase elutes the main compound and any impurities at different times.

Causality Behind the Methodological Choices
  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain this compound and separate it from more polar (e.g., free H-Tyr(tBu)-OH) or less polar impurities.

  • Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA is a critical mobile phase additive. It serves two purposes: 1) It maintains an acidic pH (~2) which protonates the carboxyl groups of any potential acid impurities, ensuring consistent retention behavior. 2) It acts as an ion-pairing agent, sharpening peak shape and improving chromatographic resolution.[3]

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile is essential. It allows for the elution of a wide range of potential impurities with varying polarities and ensures the main, highly retained peak elutes in a reasonable time with good symmetry.

  • UV Detection at 220 nm & 265 nm: Detection at 220 nm is standard for observing the amide bonds present in the molecule.[2] A secondary wavelength, such as 265 nm, is used for the specific detection of the aromatic tyrosine ring, providing an additional layer of confirmation and aiding in impurity characterization.

Detailed Experimental Protocol for RP-HPLC Analysis

1. System Preparation:

  • Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase conditions.

  • Perform a system suitability test (SST) using a reference standard to verify resolution, retention time reproducibility, and peak symmetry.

2. Reagent and Sample Preparation:

  • Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B (MPB): HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 0.5 mg/mL. Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm and 265 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
25
30
31
35

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all integrated peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Experimental Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample This compound Sample Dissolve Dissolve in ACN/H2O (0.5 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (220/265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Report Purity Report Calculate->Report

Caption: RP-HPLC workflow for this compound purity analysis.

Comparative Purity Data (Hypothetical)

The following table illustrates hypothetical results from analyzing three different lots or suppliers of this compound, demonstrating how RP-HPLC can differentiate quality.

Supplier / LotMain Peak Purity (%)Z-Tyr(tBu)-OH (%)Dimer Impurity (%)Other Impurities (%)
Supplier A 99.890.05< 0.010.06
Supplier B 99.150.450.100.30
Supplier C 98.200.950.250.60

Interpretation: Supplier A provides the highest quality material, which is crucial for synthesizing high-purity peptides. The higher levels of the hydrolyzed form (Z-Tyr(tBu)-OH) from Supplier C indicate potential issues with manufacturing or storage, as the NHS ester is moisture-sensitive.

Part 2: Alternative and Orthogonal Analytical Techniques

While RP-HPLC is the standard, a comprehensive quality assessment often involves orthogonal methods that separate compounds based on different chemical principles. This is especially important for method validation, impurity characterization, or when resolving co-eluting peaks.

Comparison of Analytical Methodologies
TechniquePrincipleSpeedResolutionInformation ProvidedBest Use Case
RP-HPLC Hydrophobic InteractionStandardHighPurity (Area %), Retention TimeRoutine Quality Control, Purity Reporting
UPLC Hydrophobic Interaction (sub-2µm particles)Very FastVery HighPurity (Area %), Retention TimeHigh-throughput screening, resolving very close impurities[4][]
LC-MS Hydrophobic Interaction + Mass-to-Charge RatioStandard-FastHighPurity, Molecular Weight Confirmation, Impurity IDImpurity identification, confirmation of synthesis, troubleshooting[6][7]
Capillary Electrophoresis (CE) Electrophoretic Mobility & Electroosmotic FlowFastExtremely HighPurity (%), Chiral PurityOrthogonal purity check, chiral analysis, analysis of charged impurities[8][9]
qNMR Nuclear Magnetic Resonance Signal ProportionalitySlowN/A (for purity)Absolute Purity (mol/mol), Structural InfoDetermining absolute purity without a reference standard, primary standard qualification[10][11]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller (sub-2 µm) particles. This results in significantly higher resolution and much faster analysis times.[4] For this compound, a UPLC method could reduce the run time from 35 minutes to under 10 minutes while providing sharper peaks and better separation of minor impurities.[12] It is the ideal choice for high-throughput quality control environments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC or UPLC with the detection specificity of a mass spectrometer.[6] While UV detection confirms the presence of an absorbing compound, MS provides the molecular weight. This is invaluable for:

  • Absolute Confirmation: Verifying that the main peak corresponds to the exact mass of this compound (C₂₅H₂₈N₂O₇, MW: 468.5 g/mol ).

  • Impurity Identification: Tentatively identifying unknown impurity peaks by their mass, which can provide crucial insights into side reactions that occurred during the synthesis of the starting material.[7][13]

Capillary Electrophoresis (CE)

CE separates molecules in a narrow capillary based on their size and charge in an electric field.[8][14] It offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC because its separation mechanism is fundamentally different.[15] CE can be particularly useful for resolving impurities that are structurally very similar to this compound and may co-elute in RP-HPLC.

Decision-Making Framework for Method Selection

The choice of analytical technique depends on the specific goal of the analysis.

Method_Selection Start Analytical Goal for This compound? QC Routine QC Check (Purity %) Start->QC Impurity_ID Impurity Identification & Characterization Start->Impurity_ID Orthogonal Orthogonal Method for Purity Confirmation Start->Orthogonal Absolute Determine Absolute Purity (e.g., for Reference Standard) Start->Absolute HPLC Use Standard RP-HPLC Method QC->HPLC UPLC Use UPLC Method (for High Throughput) QC->UPLC LCMS Use LC-MS Method Impurity_ID->LCMS CE Use Capillary Electrophoresis (CE) Orthogonal->CE qNMR Use Quantitative NMR (qNMR) Absolute->qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The rigorous purity analysis of this compound is a non-negotiable step in ensuring the successful outcome of a peptide synthesis project. RP-HPLC provides a reliable and robust method for routine quality control, capable of quantifying purity and detecting common process-related impurities. However, for a complete characterization, especially during process development or for troubleshooting, orthogonal techniques like LC-MS and CE are indispensable. LC-MS offers definitive molecular weight confirmation, while CE provides an alternative separation mechanism for complex impurity profiles. By employing these techniques judiciously, researchers can proceed with confidence, knowing their starting materials meet the high standards required for modern drug discovery and development.

References

  • Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Available at: [Link][4]

  • Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution Brochure. Available at: [Link][16]

  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279-287. (Note: While the specific search result is a 2014 article citing this work, the foundational AQC derivatization method is relevant to UPLC analysis). Available at: [Link][12]

  • Kasicka, V. (2012). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Methods in molecular biology (Clifton, N.J.), 828, 77-82. Available at: [Link][9]

  • Slevec, J. H., & Hilder, E. F. (2018). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry, 90(1), 346-363. Available at: [Link][17]

  • Gotti, R., & Fiori, J. (2007). Biomedical applications of amino acid detection by capillary electrophoresis. Current pharmaceutical analysis, 3(1), 55-68. Available at: [Link][14]

  • Ok, S., & Kim, Y. (2012). Amino acid analysis by capillary electrophoresis-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 828, 77-82. Available at: [Link][18]

  • Zhang, T., & Li, W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(8), 1852-1860. Available at: [Link][6]

  • Zhang, T., & Li, W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(8), 1852-1860. Available at: [Link][7]

  • Zhang, T., & Li, W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Available at: [Link][13]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402-2410. Available at: [Link][10]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402-2410. Available at: [Link][19]

  • Pickering Laboratories, Inc. (n.d.). An Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. Available at: [Link][20]

  • Sawamura, T., & Nakajima, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2056. Available at: [Link][15]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link][3]

  • US Pharmacopeia. (2017). <1052> Amino Acid Determination. Available at: [Link][21]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Available at: [Link][22]

Sources

A Guide to the Strategic Application of Z-Tyr(tBu)-OSu: Compatibility with Modern Peptide Synthesis Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Nα-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Z-Tyr(tBu)-OSu), a specialized amino acid derivative. We will explore its chemical properties, its compatibility with a range of side-chain protecting groups commonly used in peptide synthesis, and its strategic implementation in complex synthetic workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of the Z-protecting group in concert with modern synthetic strategies.

Deconstructing this compound: A Multi-Functional Building Block

This compound is a trifecta of chemical functionalities designed for specific applications in peptide synthesis. Understanding the role and lability of each component is critical to designing a successful synthetic strategy.

  • The Nα-Benzyloxycarbonyl (Z) Group: The Z-group (also abbreviated as Cbz) is a classic urethane-type protecting group for amines. Its primary advantage lies in its stability to both mild acids and the basic conditions used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or by treatment with strong acids like HBr in acetic acid.[1] This provides a valuable orthogonal vector for deprotection.

  • The Side-Chain tert-Butyl (tBu) Group: The tert-butyl ether protecting the phenolic hydroxyl group of tyrosine is a workhorse of modern peptide synthesis, particularly in the Fmoc/tBu strategy.[3] It offers robust protection against side reactions during coupling and is stable to the basic conditions of Fmoc removal and the hydrogenolysis conditions used for Z-group cleavage. It is efficiently removed with strong acids, most commonly trifluoroacetic acid (TFA), typically in the final cleavage step.[4][5]

  • The O-Succinimidyl (OSu) Ester: The N-hydroxysuccinimide ester is a pre-activated form of the carboxylic acid. This "active ester" facilitates efficient amide bond formation upon reaction with a free amine, often without the need for additional in-situ coupling reagents, thereby simplifying the reaction and minimizing potential side reactions like racemization.[6]

Figure 1: Chemical structure and functional components of this compound.

The Principle of Orthogonal Protection

Modern peptide synthesis relies on the principle of orthogonality, which allows for the selective removal of one class of protecting groups in the presence of others.[7][8][9] A typical synthesis involves three distinct classes of protection:

  • Nα-Temporary Group: Protects the N-terminus of the growing chain and is removed at every cycle (e.g., Fmoc or Boc).

  • Side-Chain Permanent Groups: Protect reactive side chains throughout the synthesis and are removed during final cleavage (e.g., tBu, Trt, Pbf).

  • Auxiliary Groups: Used for specific modifications like cyclization or branching and can be removed without affecting the other two classes (e.g., Alloc, ivDde).

The combination of the Z-group (removable by hydrogenolysis) and the tBu group (removable by strong acid) within this compound provides a powerful orthogonal set, primarily exploited in solution-phase synthesis and fragment condensation strategies.[10]

Orthogonal_Protection Peptide Fully Protected Peptide N_Deprotected Nα-Deprotected Peptide Peptide->N_Deprotected Remove Nα-Group (e.g., Piperidine for Fmoc) Side_Chain_Deprotected Side-Chain Deprotected Peptide Peptide->Side_Chain_Deprotected Remove Auxiliary Group (e.g., Pd(0) for Alloc) Final_Peptide Final Unprotected Peptide Peptide->Final_Peptide Final Cleavage (e.g., TFA for tBu/Trt) N_Deprotected->Peptide Couple Next AA Side_Chain_Deprotected->Side_Chain_Deprotected Side-Chain Modification

Figure 2: The concept of orthogonal deprotection in peptide synthesis.

Compatibility Analysis with Common Side-Chain Protecting Groups

The utility of this compound is defined by the stability of its Z and tBu groups to the deprotection conditions required for other protecting groups in the peptide sequence.

Quantitative Comparison of Protecting Group Lability

The following table summarizes the deprotection conditions for common side-chain protecting groups and assesses their compatibility with the Z and tBu groups of this compound.

Protecting GroupTypical Amino Acid(s)Deprotection ConditionsZ-Group StabilitytBu-Group StabilityOrthogonality Status
Boc Lys, Trp, HisMild Acid (e.g., 30-50% TFA in DCM)StableLabile Not Orthogonal with tBu
Trityl (Trt) Asn, Gln, Cys, HisMild Acid (e.g., 1-5% TFA in DCM)StableStableFully Orthogonal
Pbf, Pmc ArgStrong Acid (e.g., 95% TFA)Partially LabileLabile Not Orthogonal with tBu
Fmoc (Nα)AllBase (e.g., 20% Piperidine in DMF)StableStableFully Orthogonal
Alloc Lys, OrnPd(PPh₃)₄ + ScavengerStableStableFully Orthogonal
Acm CysIodine, Mercury(II) AcetateStableStableFully Orthogonal
ivDde Lys, Orn2% Hydrazine in DMFStableStableFully Orthogonal
Narrative Analysis of Compatibility
  • Compatibility with the Fmoc/tBu Strategy: This is the most common strategy in modern SPPS.[4] The Z-group is completely stable to the repetitive piperidine treatments used for Fmoc removal. Likewise, the tBu side-chain protection is the cornerstone of this strategy. Therefore, this compound can be incorporated into an Fmoc-based synthesis. The challenge arises at the end of the synthesis. The standard final cleavage cocktail (e.g., 95% TFA) will remove the tBu side-chain protection but may not cleave the Z-group efficiently or cleanly.[1] A separate hydrogenolysis step would be required, which is generally incompatible with a peptide still attached to a solid support. This makes this compound better suited for synthesizing a peptide fragment in solution, which is then purified and used in a subsequent coupling.

  • Compatibility with the Boc/Bzl Strategy: In this older but still valuable strategy, the temporary Nα-Boc group is removed with moderate acid (TFA), and permanent benzyl-type (Bzl) side-chain groups are removed with very strong acid (HF).[1] The Z-group is a benzyl-type protection and is stable to the repetitive TFA deprotection of Boc. The tBu group is also stable to these conditions. However, the final HF cleavage would remove the Z, tBu, and all other Bzl and Boc groups simultaneously, offering no orthogonality.[11]

  • True Orthogonality: The real power of the Z-group is realized when paired with protecting groups that are removed by neither hydrogenolysis nor strong acid. For example, one could synthesize a peptide containing Z-Tyr(tBu), Lys(Alloc), and Cys(Acm). Each of these protecting groups—Z, tBu, Alloc, and Acm—can be removed independently by H₂, TFA, Pd(0), and iodine, respectively, allowing for highly specific, regioselective modifications of the peptide.[12]

Experimental Protocols & Strategic Implementation

Given its properties, this compound is most effectively used in solution-phase synthesis, especially for the creation of protected peptide fragments.

Protocol: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to a C-terminal amino acid methyl ester (e.g., H-Gly-OMe·HCl).

Materials:

  • This compound (1.1 equivalents)

  • Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0-1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Solubilization: Dissolve the amino acid ester hydrochloride salt (1.0 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 5-10 minutes. Causality: This step is crucial as the active ester reacts with the free amine, not the ammonium salt.

  • Coupling: Add this compound (1.1 eq) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted Z-Tyr(tBu)-OH (if any formed via hydrolysis) and the N-hydroxysuccinimide byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Solution_Phase_Workflow start Start: H-AA-OR·HCl neutralize 1. Neutralize Salt (DIPEA or NMM in DMF) start->neutralize couple 2. Add this compound (Stir 2-4h at RT) neutralize->couple workup 3. Aqueous Workup (EtOAc, Acid/Base Washes) couple->workup purify 4. Purify (Chromatography or Recrystallization) workup->purify end End Product: Z-Tyr(tBu)-AA-OR purify->end

Figure 3: General workflow for solution-phase coupling using this compound.

Conclusion

This compound is a highly valuable, albeit specialized, reagent in the peptide chemist's toolbox. Its primary strength lies not in its direct application in routine, linear Fmoc-SPPS, but in its strategic use for solution-phase synthesis and the construction of complex protected peptide fragments. The orthogonal nature of the hydrogenolysis-labile Z-group and the acid-labile tBu-group provides a synthetic handle that is indispensable for building branched, cyclic, or otherwise modified peptides where regioselective deprotection is paramount. By understanding the distinct lability of each component of this molecule, researchers can design elegant and efficient pathways to complex peptide targets.

References

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Creative Peptides. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • AAPPTec. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). Literature review of Z-Ser(tbu)
  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

Sources

Safety Operating Guide

A Guide to the Safe Deactivation and Disposal of Z-Tyr(tBu)-OSu

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: As professionals in drug development and peptide synthesis, our work is defined by precision and control. This principle must extend beyond the reaction flask to the entire lifecycle of our chemical reagents. Z-Tyr(tBu)-OSu (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester) is an invaluable tool, prized for its reactive N-hydroxysuccinimide (NHS) ester group that facilitates efficient peptide coupling.[1][2] However, this same reactivity demands a thoughtful and systematic approach to its disposal. Simply designating it as "chemical waste" is insufficient. The following guide provides a robust, field-tested protocol for the chemical deactivation and proper disposal of this compound, ensuring the safety of your personnel and the integrity of your laboratory's waste streams. This is not just about compliance; it's about responsible science.

Understanding this compound: Core Safety Principles

The key to safely disposing of this compound lies in understanding its functional chemistry. The N-hydroxysuccinimide ester is an "activated" ester. It is designed to be an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack, which is precisely why it is effective for forming amide bonds with primary amines in peptide synthesis.[1][3]

This inherent reactivity is the primary hazard to address during disposal. If unreacted this compound is mixed with other chemical wastes, it could potentially react with amine-containing solvents or other reagents in the waste container, leading to unforeseen and hazardous reactions. Therefore, the core principle of our disposal strategy is chemical deactivation through quenching before it enters the final hazardous waste container.[4] This is achieved by intentionally hydrolyzing the reactive NHS ester, rendering the molecule significantly less reactive.[5]

Material Properties and Hazard Assessment

A thorough understanding of the material's properties is foundational to safe handling and disposal. While some safety data sheets (SDS) for similar compounds may lack detailed hazard information, it is imperative to handle this compound with caution due to its reactive nature.

PropertyValueSource(s)
CAS Number 10068-67-4[6]
Molecular Formula C₂₅H₂₈N₂O₇[6][7]
Molecular Weight 468.5 g/mol [6]
Appearance White solid / powder[1]
Storage Temperature 2-8°C or -20°C, sealed in dry conditions[6]

Hazard Assessment:

Although some specific SDS for this compound may not classify it as hazardous, related N-hydroxysuccinimide esters are often categorized as skin, eye, and respiratory irritants.[4][5][8] Therefore, a conservative approach is mandated.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling this compound in any form.[8]

  • Engineering Controls: All handling and deactivation procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][9]

The Deactivation Workflow: A Step-by-Step Protocol

This protocol is designed to deactivate small quantities of this compound waste typically generated in a laboratory setting. The primary method is hydrolysis using a mild base, which cleaves the reactive ester bond to yield the more stable Z-Tyr(tBu)-OH and N-hydroxysuccinimide byproducts.[5]

Materials:

  • This compound waste (unreacted solid or residual amounts in a reaction vessel).

  • A water-miscible organic solvent (e.g., DMSO, DMF, or acetone).

  • Quenching Solution: 1 M Sodium Hydroxide (NaOH).

  • Neutralizing Solution: 1 M Hydrochloric Acid (HCl).

  • pH indicator strips or a calibrated pH meter.

  • Appropriately sized glass beaker or flask for the reaction.

  • Stir plate and stir bar.

Experimental Protocol: Chemical Deactivation via Hydrolysis

  • Preparation (in Fume Hood): Place a beaker or flask, large enough to hold both the waste and the quenching solution, on a stir plate within a fume hood.

  • Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable organic solvent like DMSO or DMF.[5] If the waste is in a non-miscible solvent, it may need to be evaporated to dryness in the fume hood before dissolution.

  • Initiate Hydrolysis: While stirring the solution, slowly add a 2:1 molar excess of 1 M NaOH solution relative to the estimated amount of this compound waste.[5] The slow addition helps to control any potential exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 4-5 hours (or overnight) to ensure the hydrolysis is complete.[5] This step converts the reactive ester into its constituent carboxylic acid and N-hydroxysuccinimide.

  • Neutralization: After the reaction period, carefully neutralize the solution to a pH between 6 and 8.[4] Slowly add 1 M HCl dropwise while continuously monitoring the pH with indicator strips or a pH meter.

  • Final Containment: The resulting deactivated solution is now ready for collection as hazardous chemical waste.

Waste Segregation & Final Disposal

Proper containment and labeling are critical for the final stage of disposal. This process must be coordinated with your institution's Environmental Health and Safety (EHS) department.[10][11]

Liquid Waste:

  • Containerize: Transfer the neutralized, deactivated solution into a designated hazardous waste container that is compatible with the chemical mixture (typically a glass or polyethylene container).[12][13]

  • Labeling: Immediately affix a hazardous waste label to the container.[13] The label must be filled out completely and accurately, listing all components by their full chemical names and estimated percentages. For example: "Aqueous waste containing Z-Tyr(tBu)-OH (~X%), N-hydroxysuccinimide (~Y%), Sodium Chloride (~Z%), DMSO (~A%), Water (~B%)." Do not use abbreviations.[13]

Solid Waste:

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in a separate, clearly labeled container for solid chemical waste.[4][5]

  • Empty Containers: The original this compound container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate from this process must be collected and treated as hazardous liquid waste (it can be added to the deactivation reaction before hydrolysis).[4] After triple-rinsing, the empty container can be managed according to your institution's guidelines for clean glassware or plastic disposal.[12]

EHS Coordination:

  • Never pour any chemical waste, deactivated or not, down the sanitary sewer.[11][13]

  • Store your labeled hazardous waste containers in a designated satellite accumulation area within your lab.

  • Follow your institutional procedures to request a chemical waste pickup from your EHS department.[11][12]

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Chemical Deactivation Protocol (Liquids) cluster_3 Final Disposal Path Waste Unreacted Solid, Solution, or Contaminated Labware Decision Solid or Liquid Waste? Waste->Decision Deactivate Step 3: Hydrolyze with 1M NaOH, then neutralize with 1M HCl to pH 6-8 Decision->Deactivate Liquid/ Dissolved Solid SolidWaste Containerize & Label: 'Solid Waste Contaminated with this compound' Decision->SolidWaste Solid Labware (Gloves, Tips) LiquidWaste Containerize & Label: 'Deactivated this compound Solution' Deactivate->LiquidWaste EHS Store in Satellite Area Request EHS Pickup LiquidWaste->EHS SolidWaste->EHS

Caption: Decision-Making Workflow for this compound Waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[8]

  • Small Spills: For small spills of solid material, avoid generating dust.[9] Carefully sweep or vacuum the material into a sealed, labeled container for disposal.[9][14] Decontaminate the area with soap and water.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

By implementing this comprehensive deactivation and disposal strategy, you ensure that the utility of this compound in your research is matched by a commitment to safety and environmental stewardship.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Carl ROTH. [Link]

  • The Ohio State University, Office of Environmental Health and Safety. (n.d.). OSU Chemistry - Office of environmental health and safety. The Ohio State University. [Link]

  • The Ohio State University, Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. The Ohio State University. [Link]

  • The Ohio State University, College of Food, Agricultural, and Environmental Sciences. (2020). Chemical & Universal Waste Program. CFAES Safety and Compliance. [Link]

  • PubChem. (n.d.). Z-Tyr-OSu. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr(tBu)-OSu
Reactant of Route 2
Reactant of Route 2
Z-Tyr(tBu)-OSu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.